cis-Verbenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-HRDYMLBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2C[C@H]1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058273, DTXSID50156506 | |
| Record name | cis-Verbenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-Verbenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-03-4, 1820-09-3, 1845-30-3 | |
| Record name | (+)-cis-Verbenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-cis-Verbenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Verbenol | |
| Source | EPA DSSTox | |
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| Record name | (+)-cis-Verbenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.629 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERBENOL, (R)-CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0QZZ8E09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to cis-Verbenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-verbenol (B83679) is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-cis-verbenol and (-)-cis-verbenol. It is a well-known semiochemical, playing a crucial role in the chemical communication of several insect species, particularly bark beetles. Beyond its significance in chemical ecology, this compound and its derivatives have garnered attention for their potential pharmacological properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on experimental methodologies relevant to researchers in chemistry and pharmacology.
Chemical Structure and Properties
This compound, systematically named (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol for the (+) enantiomer, possesses a rigid bicyclic pinane (B1207555) skeleton with a hydroxyl group in the cis configuration relative to the gem-dimethyl bridge.[1] This stereochemistry is crucial for its biological activity.
Stereochemistry
Verbenol has four stereoisomers due to the presence of chiral centers. In the cis isomers, the hydroxyl group is on the same side of the bicyclic ring system as the gem-dimethyl bridge. The two cis enantiomers are (+)-cis-verbenol and (-)-cis-verbenol, also referred to as (1R,2R,5R)- and (1S,2S,5S)-cis-verbenol, respectively.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [1][4] |
| Molecular Weight | 152.23 g/mol | |
| CAS Number | 1845-30-3 (this compound, unspecified stereochemistry) | |
| 13040-03-4 ((+)-cis-verbenol) | ||
| 18881-04-4 ((-)-cis-verbenol or (S)-cis-verbenol) | ||
| IUPAC Name | (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol ((+)-cis-verbenol) | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 62-67 °C | |
| Boiling Point | 214-215 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water; soluble in alcohol | |
| Density | Approximately 0.978 g/cm³ at 15 °C |
Spectral Data
The structural elucidation and identification of this compound are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the methyl groups. | |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the pinane skeleton, including the olefinic carbons and the carbon attached to the hydroxyl group. | |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and bands corresponding to C-H and C=C stretching. | |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 152, with a characteristic fragmentation pattern. |
Experimental Protocols
This section details methodologies for the synthesis, purification, analysis, and biological evaluation of this compound.
Synthesis of this compound from α-Pinene
A common method for the synthesis of this compound involves the oxidation of α-pinene.
Protocol: Oxidation of (-)-α-Pinene to (-)-cis-Verbenol
-
Reaction Setup: Dissolve 25 g (184 mmol) of (-)-α-pinene in a mixture of 500 mL of acetone (B3395972) and 80 mL of water in a reaction flask equipped with a stirrer.
-
Oxidation: While stirring, add 18.4 g (184 mmol) of chromium trioxide (CrO₃) to the solution.
-
Reaction Conditions: Maintain the reaction at 25°C for 10 hours.
-
Work-up:
-
Filter the reaction mixture.
-
Remove the acetone by evaporation.
-
Dissolve the resulting mixture in dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic phase sequentially with saturated sodium carbonate (Na₂CO₃) and sodium chloride (NaCl) solutions.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether (1:5 v/v) to yield (-)-cis-verbenol.
-
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers can be achieved through derivatization and crystallization or by chiral chromatography.
Protocol: Diastereomeric Salt Crystallization
-
Esterification: React the racemic this compound mixture with phthalic anhydride (B1165640) to form the corresponding phthalic mono-esters.
-
Salt Formation: Treat the resulting mixture of diastereomeric mono-esters with a chiral amine, such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to form diastereomeric salts.
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Crystallization: Separate the diastereomeric salts by fractional crystallization.
-
Hydrolysis: Hydrolyze the separated diastereomeric salts under basic conditions (e.g., with methanolic potassium hydroxide) to yield the enantiomerically pure (+)- or (-)-cis-verbenol.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of this compound.
Typical GC-MS Parameters
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Gas Chromatograph: Agilent 8890 GC system or equivalent.
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Column: HP-5ms (60 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Transfer Line Temperature: 280°C.
In Vitro Anti-Ischemic and Anti-Inflammatory Assays
The neuroprotective and anti-inflammatory properties of (S)-cis-verbenol have been investigated using in vitro models of ischemia and inflammation.
Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
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Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluency.
-
OGD Induction:
-
Replace the normal culture medium with a glucose-free balanced salt solution.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a defined period (e.g., 1-4 hours) to induce ischemic-like conditions.
-
-
Reoxygenation: After the OGD period, return the cells to a normoxic incubator with regular glucose-containing medium for a specified reperfusion time (e.g., 24 hours).
-
Treatment: Treat the cells with varying concentrations of (S)-cis-verbenol before, during, or after the OGD insult.
-
Assessment of Cell Viability and Damage:
-
MTT Assay: To assess cell viability.
-
LDH Assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release.
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.
-
Protocol: Measurement of Pro-inflammatory Cytokines in Glial Cells
-
Cell Culture: Culture microglial cells (e.g., BV-2) or primary glial cells.
-
Inflammatory Stimulation: Treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Treatment: Co-treat the cells with (S)-cis-verbenol at various concentrations.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Model of Focal Cerebral Ischemia
The neuroprotective effects of (S)-cis-verbenol have been demonstrated in a rat model of stroke.
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Fischer-344 rats.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 1.5 hours).
-
Withdraw the filament to allow for reperfusion.
-
-
Treatment: Administer (S)-cis-verbenol intraperitoneally at a specified dose before or after the MCAO procedure.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.
-
Infarct Volume Measurement: After a defined survival period (e.g., 24 hours), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Biological and Pharmacological Activities
Role as an Insect Pheromone
This compound is a key component of the aggregation pheromones of many bark beetle species, such as Ips typographus and Dendroctonus ponderosae. It plays a critical role in coordinating mass attacks on host trees. The specific enantiomer and its ratio to other pheromone components are often crucial for species-specific attraction.
Anti-inflammatory and Anti-ischemic Effects
(S)-cis-verbenol has demonstrated significant anti-inflammatory and neuroprotective properties. Studies have shown that it can reduce cerebral ischemic injury in animal models of stroke. The proposed mechanisms of action include the reduction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-6, in the brain.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of (S)-cis-verbenol are likely mediated through the modulation of key inflammatory signaling pathways. While the exact upstream targets are still under investigation, its ability to reduce the expression of pro-inflammatory cytokines suggests an interference with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Caption: Proposed anti-inflammatory mechanism of (S)-cis-verbenol.
Experimental Workflow for In Vivo Ischemia Study
The evaluation of the neuroprotective effects of this compound in an animal model of stroke follows a well-defined experimental workflow.
References
A Technical Guide to the Natural Sources, Occurrence, and Analysis of cis-Verbenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-verbenol (B83679) (cis-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol) is a bicyclic monoterpenoid alcohol that holds significant interest across various scientific disciplines. In chemical ecology, it is a crucial semiochemical, acting as an aggregation pheromone for numerous species of bark beetles, thereby playing a pivotal role in their colonization of host trees. In the fields of phytochemistry and pharmacognosy, this compound is recognized as a constituent of various plant essential oils, contributing to their aromatic profiles and potential biological activities. For drug development professionals, (S)-cis-verbenol has demonstrated promising anti-inflammatory and anti-ischemic properties, suggesting its potential as a therapeutic agent.[1][2][3]
This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, relevant biosynthetic pathways, and detailed experimental protocols for its extraction and analysis.
Natural Occurrence of this compound
This compound is found in two primary domains of the natural world: the plant kingdom (flora) and the animal kingdom (fauna), specifically within insects.
Occurrence in Flora
This compound is a component of the essential oils of numerous plant species, particularly within the Pinaceae (Pine), Cupressaceae (Cypress), and Lamiaceae (Mint) families. Its presence and concentration can vary significantly based on the plant's genetics, geographical location, and developmental stage.
Table 1: Quantitative Occurrence of this compound in Plant Essential Oils
| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |
| Juniperus communis | Cupressaceae | Berries | 0.5 | [4] |
| Juniperus excelsa | Cupressaceae | Berries | 5.4 (as L-verbenol¹) | [5] |
| Rosmarinus officinalis | Lamiaceae | Aerial Parts | 8.5 (as verbenol²) | [6] |
| Pinus nigra (Black Pine) | Pinaceae | Needles | Major Constituent³ | [5] |
| Salvia species | Lamiaceae | Aerial Parts | 0.1 - 0.4 |
¹ L-verbenol is an enantiomer of this compound. ² The specific isomer (cis/trans) was not always designated in the source material, but verbenol (B1206271) content is noted. ³ Described as a main constituent along with α-pinene, but a precise percentage was not provided in the cited abstract.
Occurrence in Fauna
In the animal kingdom, this compound is a well-documented and critical aggregation pheromone for several species of bark beetles (Coleoptera: Curculionidae, Scolytinae). Male pioneer beetles typically produce this compound after boring into a suitable host tree by oxidizing α-pinene, a monoterpene present in the tree's resin. This pheromone signal attracts both males and females, initiating a mass attack that overwhelms the host tree's defenses.
Table 2: Prominent Bark Beetle Species Utilizing this compound as an Aggregation Pheromone
| Insect Species | Common Name | Host Tree(s) | Role of this compound |
| Ips typographus | Eurasian spruce bark beetle | Norway spruce | Major aggregation pheromone component |
| Dendroctonus ponderosae | Mountain pine beetle | Pine species | Aggregation pheromone component |
| Ips confusus | California five-spined ips | Pinyon pine | Component of multi-chemical pheromone blend |
| Ips avulsus | Small southern pine engraver | Pine species | Component of aggregation pheromone |
| Ips calligraphus | Six-spined ips | Pine species | Component of aggregation pheromone |
| Ips grandicollis | Five-spined ips | Pine species | Component of aggregation pheromone |
Biosynthesis and Pheromonal Action
Biosynthesis of this compound
The primary biosynthetic pathway for this compound in both plants and insects begins with the monoterpene α-pinene. In bark beetles, this conversion is an enzymatic oxidation process catalyzed by cytochrome P450 monooxygenases located in the beetle's gut or associated tissues. The specific enantiomer of α-pinene sequestered from the host tree determines the resulting enantiomer of this compound.
References
- 1. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biological activity of cis-Verbenol in insects
An In-depth Technical Guide on the Biological Activity of cis-Verbenol (B83679) in Insects
Introduction
This compound is a bicyclic monoterpenoid alcohol that plays a crucial role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Curculionidae: Scolytinae). As a semiochemical, its function is highly context-dependent, acting as an aggregation pheromone, a synergist in pheromone blends, or an anti-aggregant. This volatile compound is primarily derived from the metabolic conversion of α-pinene, a major monoterpene found in the resin of host coniferous trees. Understanding the biological activity of this compound is paramount for developing effective pest management strategies, such as monitoring and mass trapping, for economically significant forest pests. This guide provides a comprehensive overview of the biological functions of this compound, quantitative data on its behavioral effects, detailed experimental protocols for its study, and the underlying physiological mechanisms of its biosynthesis and reception.
Biological Activity and Behavioral Roles
The primary role of this compound is as a component of the aggregation pheromone system in several bark beetle species. It works in concert with other beetle-produced volatiles and host-tree kairomones to facilitate mass attacks necessary to overcome the defenses of healthy trees.
-
Aggregation Pheromone: In the mountain pine beetle, Dendroctonus ponderosae, this compound is recognized as an aggregation pheromone.[1] Field-trapping experiments have demonstrated that this compound increases the attraction of both male and female D. ponderosae to traps baited with other semiochemicals like myrcene (B1677589) and exo-brevicomin.[1][2] Similarly, for the cypress bark beetle, Phloeosinus aubei, male-produced this compound is a key pheromone component that attracts females, especially when combined with other compounds like (-)-myrtenol (B191924) and (-)-α-pinene.[3]
-
Component of Pheromone Blends: The efficacy of this compound is often dependent on its combination with other semiochemicals. For several southern pine engraver species (Ips spp.), the blend of pheromones is critical for species-specific attraction. For instance, the combination of this compound and ipsdienol (B1210497) is highly attractive to Ips calligraphus, while other blends are more effective for co-habitating species like Ips avulsus and Ips grandicollis.[4][5] This highlights the importance of specific pheromonal cocktails in maintaining reproductive isolation and coordinating colonization.
-
Context-Dependent Effects: While often an attractant, the function of verbenol (B1206271) isomers can shift to anti-aggregation at different stages of tree colonization. As a tree becomes fully colonized, the concentration of verbenols and their oxidation product, verbenone, increases.[6][7] Verbenone, in particular, acts as a powerful anti-aggregation pheromone, signaling to incoming beetles that the resource is fully occupied, thus preventing overcrowding and ensuring the survival of the developing brood.[6][7][8]
Quantitative Data on Behavioral Responses
Field trapping bioassays provide the most direct quantitative measure of a semiochemical's behavioral activity. The data below, summarized from peer-reviewed studies, illustrate the effect of this compound on various bark beetle species.
Table 1: Effect of this compound on Catches of Mountain Pine Beetle (Dendroctonus ponderosae) in Multiple-Funnel Traps.
| Treatment Components | Mean No. of Males Caught (±SE) | Mean No. of Females Caught (±SE) |
| Myrcene + exo-Brevicomin (Control) | 104.8 (±20.4) | 269.8 (±63.5) |
| Myrcene + exo-Brevicomin + this compound | 196.4 (±32.4) | 468.9 (±104.8) |
| Myrcene + exo-Brevicomin + trans-Verbenol (B156527) | 291.6 (±48.3) | 818.1 (±149.3) |
| Myrcene + exo-Brevicomin + this compound + trans-Verbenol | 291.9 (±44.2) | 1007.8 (±175.7) |
Data adapted from Miller, D. R., & Lafontaine, J. P. (1991). The addition of this compound to the bait significantly increased the catch of both male and female beetles compared to the control.[1][2]
Table 2: Response of Three Ips Species to Pheromone Components in Field Trapping Bioassays in Georgia, USA.
| Treatment | Mean I. avulsus Caught/trap | Mean I. calligraphus Caught/trap | Mean I. grandicollis Caught/trap |
| Unbaited Control | 2 a | 2 a | 4 a |
| This compound (cV) | 2 a | 119 b | 165 b |
| Ipsdienol (Id) | 108 b | 108 b | 118 b |
| Ipsenol (Is) | 163 b | 2 a | 200 b |
| Id + Is | 586 c | 10 a | 610 c |
| Id + cV | 103 b | 1181 c | 186 b |
| Is + cV | 145 b | 6 a | 785 c |
| Id + Is + cV | 298 b | 586 d | 486 c |
Data adapted from Strom, B. L., et al. (2014). Means within a column followed by the same letter are not significantly different. This table demonstrates species-specific responses to different pheromone blends.[4][5]
Experimental Protocols
Investigating the biological activity of this compound involves a combination of behavioral bioassays and electrophysiological techniques.
Protocol for Field Trapping Bioassay
This protocol is designed to assess the attractiveness of this compound under field conditions.
-
Site Selection: Choose a suitable forest stand (e.g., a lodgepole pine stand for D. ponderosae) with an active beetle population.
-
Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation.[9] Establish multiple blocks (replicates), with each block containing one of each experimental treatment.
-
Trap Setup: Use standard multiple-funnel traps. Hang traps from ropes between two trees, ensuring they are at least 2 meters from any trunk and the collection cup is 0.5-1.5 meters above the ground.[5] Space traps at least 15-20 meters apart to prevent interference between baits.[9]
-
Lure Preparation and Deployment:
-
Prepare lures by loading release devices (e.g., bubble caps, pouches) with high-purity synthetic this compound and other semiochemicals as required by the experimental design. Use a control lure containing only the solvent or no chemical.
-
Release rates should be calibrated to mimic natural levels where possible.
-
Randomly assign one lure treatment to each trap within a block.
-
-
Data Collection: Collect trapped beetles from the collection cups at regular intervals (e.g., weekly). Identify the species and sex of the captured insects and count them.
-
Data Analysis: Analyze the trap capture data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design, followed by a means separation test (e.g., Tukey's HSD) to compare the attractiveness of the different treatments.[5][9]
Protocol for Laboratory Olfactometer Bioassay
This assay measures an insect's behavioral preference in a controlled laboratory setting.
-
Apparatus: Use a multi-arm olfactometer (e.g., a four-arm or six-arm olfactometer) that allows insects to choose between different airstreams.[3][10] The apparatus should be illuminated from above and supplied with charcoal-filtered, humidified air at a constant flow rate.
-
Insect Preparation: Use laboratory-reared or field-collected insects. They should be of a specific sex and age and allowed to acclimate to the laboratory conditions before the assay.[9]
-
Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil). Apply a known amount of a specific dilution onto a filter paper strip. A filter paper treated with solvent only serves as the control.[9]
-
Assay Procedure:
-
Place the prepared filter papers into the odor source chambers of the olfactometer arms. One arm should present the solvent control, while the others present different concentrations or combinations of this compound.
-
Introduce a single insect into the central chamber of the olfactometer.
-
Observe the insect for a set period (e.g., 10 minutes) and record the amount of time it spends in each arm and the first choice it makes.
-
-
Data Analysis: Use a chi-square test to determine if the insect's first choice differs significantly from a random distribution. Use ANOVA to analyze differences in the time spent in each arm.
Protocol for Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to a volatile compound, indicating that the compound is detected by olfactory receptors.[10][11]
-
Antenna Preparation:
-
Immobilize a live insect in a holder (e.g., a pipette tip with the end cut off).
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the antenna between two electrodes. Place the basal end onto the reference electrode and insert the tip of the distal end into the recording electrode. Both electrodes contain a saline solution (e.g., Ringer's solution) for electrical contact.
-
-
Stimulus Delivery:
-
Use a constant stream of humidified, purified air directed over the antenna.
-
Prepare a dilution series of this compound in a high-purity solvent. Apply a known quantity (e.g., 10 µL) of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette (a "puff" cartridge).
-
To deliver the stimulus, inject a pulse of air (the "puff") through the cartridge into the main airstream flowing over the antenna.
-
-
Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the depolarization (in millivolts, mV) is measured for each stimulus. Responses are typically normalized by expressing them as a percentage of the response to a standard compound (e.g., a general odorant or a known pheromone component) to allow for comparison across different preparations.[3]
Biosynthesis and Olfactory Reception
Biosynthesis of this compound
In bark beetles, this compound is not synthesized de novo. Instead, it is produced through the detoxification of host-plant monoterpenes.[12] The primary precursor for both cis- and trans-verbenol is α-pinene, a major constituent of pine oleoresin.[13][14] The biosynthesis is stereospecific; for example, in the bark beetle Ips paraconfusus, exposure to (-)-α-pinene leads to the production of (+)-cis-verbenol, whereas (+)-α-pinene is oxidized to (+)-trans-verbenol.[13][14] This conversion is likely mediated by cytochrome P450 enzymes in the beetle's gut or other tissues.[12]
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. <i>cis</i>-Verbenol: an Aggregation pheromone for the Mountain Pine Beetle, <i>Dendroctonus ponderosae</i> Hopkins (Coleoptera: Scolytidae) | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Role of ipsdienol, ipsenol, and this compound in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. usu.edu [usu.edu]
- 7. usu.edu [usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. slunik.slu.se [slunik.slu.se]
- 13. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
The Natural Synthesis of cis-Verbenol: A Deep Dive into its Biosynthetic Pathway
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the natural biosynthetic pathway of cis-verbenol (B83679), a significant bicyclic monoterpenoid with key roles in insect chemical ecology and potential applications in various industries. This document provides a comprehensive overview of the enzymatic cascade, from primary metabolites to the final product, detailing the enzymes, their mechanisms, and the stereochemical intricacies that govern this natural synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation and application of this fascinating biochemical pathway.
Introduction to this compound Biosynthesis
The biosynthesis of this compound in nature is a multi-step enzymatic process that begins with fundamental building blocks of isoprenoid metabolism and proceeds through key intermediates to yield the final product. The pathway is primarily characterized by two major enzymatic transformations: the cyclization of a linear precursor to form the pinene skeleton, followed by a specific hydroxylation. The stereochemistry of both the precursor and the enzymatic reactions is crucial in determining the final enantiomeric form of this compound.
The core pathway can be summarized as follows:
-
Formation of Geranyl Pyrophosphate (GPP): The ubiquitous C10 precursor, GPP, is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units of the isoprenoid pathway.
-
Cyclization to (+)-α-Pinene: GPP is then cyclized by the enzyme (+)-α-pinene synthase to form the bicyclic monoterpene, (+)-α-pinene. This step establishes the foundational carbon skeleton of verbenol.
-
Hydroxylation to (+)-cis-Verbenol: Finally, (+)-α-pinene undergoes a stereospecific allylic hydroxylation catalyzed by a cytochrome P450 monooxygenase to yield (+)-cis-verbenol.
This guide will delve into the specifics of each of these steps, providing available quantitative data and detailed experimental methodologies.
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. This information is critical for understanding the efficiency and kinetics of the enzymatic reactions.
| Enzyme | Source Organism | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max | Yield/Titer | Reference(s) |
| (+)-α-Pinene Synthase (PtPS30) | Pinus taeda | Geranyl Pyrophosphate | (+)-α-Pinene | ~3 | Not Reported | Not Reported | 134.12 mg/L (in engineered E. coli) | [1] |
| Cytochrome P450 Mutant (P450_cam_ F89W,Y98F,L246A) | Pseudomonas putida | (+)-α-Pinene | (+)-cis-Verbenol | Not Reported | Not Reported | Not Reported | 11.13 mg/L (in engineered E. coli) | [1] |
Note: Detailed kinetic parameters for many of the enzymes in this pathway, particularly the specific cytochrome P450s from various natural sources, are not extensively reported in the literature. The provided yields are from a heterologous expression system and may not reflect the native production rates.
Signaling Pathways and Logical Relationships
The biosynthetic pathway of this compound can be visualized as a linear progression of enzymatic reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway and a typical experimental workflow for its characterization.
Caption: Biosynthetic pathway of (+)-cis-verbenol from IPP and DMAPP.
References
The Discovery and History of cis-Verbenol: A Technical Guide to a Key Semiochemical
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Verbenol (B83679), a bicyclic monoterpene alcohol, stands as a significant semiochemical in the chemical ecology of numerous insect species, most notably bark beetles (Coleoptera: Scolytidae). Its discovery and subsequent research have unveiled a complex role in insect communication, acting as an aggregation pheromone, a synergist, and in some contexts, a precursor to an anti-aggregation signal. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and behavioral effects of this compound, with a focus on quantitative data and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and related fields.
Discovery and Historical Context
The journey to understanding this compound's role as a semiochemical began with early investigations into the chemical attractants of bark beetles. In 1966, Silverstein, Rodin, and Wood made a pivotal breakthrough by identifying sex attractants in the frass (excrement and boring dust) produced by male Ips confusus in ponderosa pine. Subsequent work by the same group in 1968 led to the synthesis of the principal components of the sex attractant from male Ips confusus frass, which included (+)-cis-verbenol[1].
A significant advancement in understanding the origin of this compound came in 1976 when Renwick, Hughes, and Krull demonstrated a unique biological transformation in Ips paraconfusus. They showed that adult beetles could selectively convert optical isomers of α-pinene, a monoterpene from the host tree, into different geometrical isomers of verbenol (B1206271). Specifically, exposure to (-)-α-pinene vapor resulted in the production of (+)-cis-verbenol, a known pheromone for this species[2]. This discovery highlighted the intricate relationship between the host plant's chemistry and the insect's pheromone production.
Further research solidified the importance of this compound for other major pest species. It was identified as an aggregation pheromone for the mountain pine beetle, Dendroctonus ponderosae[3][4]. Studies have also elucidated its role in the chemical ecology of the cypress bark beetle, Phloeosinus aubei, where it is a male-produced pheromone component along with verbenone[5][6]. The history of this compound research is thus intertwined with the development of chemical ecology and the ongoing efforts to manage destructive forest pests.
Physicochemical Properties
This compound is one of four stereoisomers of verbenol. The "cis" designation indicates that the two methyl groups and the hydroxyl group are on the same side of the carbon ring[4].
| Property | Value |
| Chemical Formula | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol |
| IUPAC Name | (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol (for one enantiomer) |
| Synonyms | 2-Pinen-4-ol, Pin-2-en-4-ol |
| Appearance | White crystalline solid |
Biosynthesis of this compound
The biosynthesis of this compound in bark beetles is a prime example of how insects can utilize host plant compounds as precursors for their semiochemicals. The primary precursor for verbenol isomers is α-pinene, a major constituent of the oleoresin of coniferous trees.
The conversion of α-pinene to verbenol is catalyzed by cytochrome P450 monooxygenases (CYPs)[7][8]. These enzymes hydroxylate the α-pinene molecule. The stereochemistry of the resulting verbenol isomer is dependent on the stereochemistry of the α-pinene precursor. For instance, in Ips paraconfusus, (-)-α-pinene is oxidized to produce (+)-cis-verbenol, while (+)-α-pinene is converted to (+)-trans-verbenol[2]. This stereospecific conversion is crucial for the production of the biologically active pheromone component. Recent research has also demonstrated the de novo synthesis of enantiopure (+)-cis-verbenol in Escherichia coli by introducing a cytochrome P450 mutant, highlighting the potential for biotechnological production of this semiochemical[9][10].
References
- 1. The Pherobase Synthesis - this compound | C10H16O [pherobase.com]
- 2. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. Verbenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Biosynthesis of (+)-α-Pinene and de Novo Synthesis of (+)- this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Olfactory Response of Insects to cis-Verbenol: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
cis-Verbenol (B83679), a bicyclic monoterpene alcohol, plays a critical role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Scolytidae). It functions primarily as an aggregation pheromone, mediating host colonization and mass attacks. Understanding the intricate mechanisms by which insects detect and respond to this compound is paramount for developing effective pest management strategies and for broader applications in chemical ecology and neurobiology. This technical guide provides an in-depth overview of the olfactory response of insects to this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction
The insect olfactory system is a highly sensitive and sophisticated apparatus capable of detecting and discriminating a vast array of volatile organic compounds.[1] Among these, semiochemicals such as pheromones govern critical behaviors including mating, aggregation, and oviposition.[2] this compound is a key semiochemical for many economically significant bark beetle species, such as those in the genera Ips and Dendroctonus.[3][4] It is often produced by the insects themselves, sometimes through the oxidation of host-plant monoterpenes like (-)-α-pinene.[5] The behavioral output in response to this compound is typically dose-dependent and can be influenced by the presence of other semiochemicals, creating a complex chemical language that dictates insect behavior. This guide delves into the quantitative aspects of these responses, the methodologies used to study them, and the underlying signaling pathways.
Quantitative Olfactory Responses to this compound
The response of insects to this compound is quantifiable through both behavioral and electrophysiological assays. Behavioral assays measure the insect's movement towards or away from a this compound source, while electrophysiological techniques directly measure the response of the olfactory sensory neurons.
Behavioral Responses
Behavioral responses are often assessed using olfactometers or field trapping experiments. The data typically reflects the percentage of insects attracted to a specific concentration or blend of this compound.
| Insect Species | Assay Type | This compound Concentration/Release Rate | Attractant/Pheromone Blend | % Attraction / Trap Catch | Reference(s) |
| Ips typographus | Field Trapping | 0.03 mg/day | with 2-methyl-3-buten-2-ol (B93329) (1.2 mg/day) | Linear increase with release rate | |
| Ips typographus | Field Trapping | 0.11 mg/day | with 2-methyl-3-buten-2-ol (4.5 mg/day) | Linear increase with release rate | |
| Ips typographus | Field Trapping | 0.34 mg/day | with 2-methyl-3-buten-2-ol (15.2 mg/day) | Linear increase with release rate | |
| Ips cembrae | Single Sensillum Recording | 100 pg | (4S)-cis-verbenol | >80 Hz spike frequency | |
| Ips acuminatus | Single Sensillum Recording | Not specified | (4S)-cis-verbenol | >80 Hz spike frequency | |
| Phloeosinus aubei | Four-arm Olfactometer | Not specified | (-)-myrtenol + (-)-α-pinene + (-)-cis-verbenol | Significant attraction | |
| Phyllotreta striolata | Y-tube Olfactometer | Dose-dependent | (S)-cis-verbenol | Significant attraction | |
| Dendroctonus ponderosae | Field Trapping | Not specified | with exo-brevicomin | Increased female attraction |
Electrophysiological Responses
Electroantennography (EAG) and Single Sensillum Recording (SSR) are the primary techniques for measuring the electrical activity of olfactory sensory neurons (OSNs) in response to this compound. EAG measures the summated potential of the entire antenna, while SSR provides the response of individual neurons.
| Insect Species | Technique | This compound Enantiomer/Concentration | Key Findings | Reference(s) |
| Dendroctonus ponderosae | EAG | (-)-cis-verbenol (at highest concentrations) | Higher response than (+)-enantiomer | |
| Dendroctonus frontalis | GC-EAD | Dose-dependent | Elicited antennal responses | |
| Ips typographus | EAG | (S)-cis-verbenol | Similar dose-response for both sexes | |
| Phyllotreta striolata | EAG | (S)-cis-verbenol (dose-dependent) | Increased EAG response with concentration | |
| Ips acuminatus | SSR | (4S)-cis-verbenol | Strong activation (>80 Hz) of a specific OSN class | |
| Ips cembrae | SSR | (4S)-cis-verbenol | Strong activation (>80 Hz) of a specific OSN class |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of olfactory response studies. The following sections outline standardized protocols for the key experimental techniques cited in this guide.
Y-Tube Olfactometer Assay
The Y-tube olfactometer is a standard laboratory apparatus for studying insect behavioral responses to airborne stimuli.
Objective: To determine the preference of an insect for this compound versus a control.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meter
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Charcoal filter
-
Odor sources (this compound solution and solvent control)
-
Filter paper
-
Test insects
Procedure:
-
Insect Preparation: Use insects of the same species, age, and physiological state. They may need to be starved for a specific period to increase motivation. Acclimatize insects to the experimental conditions for at least 30-60 minutes.
-
Odor Source Preparation: Dissolve this compound in a suitable low-volatility solvent to the desired concentration. Apply a standard volume of the solution to a piece of filter paper. For the control, apply an equal volume of the solvent alone to another piece of filter paper.
-
Olfactometer Setup: Assemble the olfactometer as shown in the workflow diagram below. Ensure a constant and equal airflow through both arms of the Y-tube.
-
Experiment: Introduce a single insect into the base of the Y-tube's main arm. Allow for a brief acclimation period before the insect is allowed to move freely.
-
Data Recording: Record the first choice of the insect (which arm it enters) and/or the time spent in each arm over a set period. An insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
Cleaning: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it in an oven between trials to remove any residual odors.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of the antenna to an odorant stimulus.
Objective: To quantify the antennal response of an insect to different concentrations of this compound.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Microelectrodes (recording and reference)
-
High-impedance amplifier
-
Data acquisition system (computer with appropriate software)
-
Stimulus delivery system (puff of purified, humidified air)
-
This compound solutions of varying concentrations
-
Solvent control
Procedure:
-
Insect Preparation: Anesthetize the insect (e.g., with CO2 or by chilling). The antenna can be excised or the whole insect can be mounted.
-
Electrode Placement: For an excised antenna, place the basal end in the reference electrode and the distal tip in the recording electrode. For a whole insect, insert the reference electrode into the head or another body part, and place the recording electrode in contact with the tip of the antenna.
-
Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). Prepare a solvent-only control cartridge.
-
Recording: Deliver a puff of air through the stimulus cartridge, directed at the antenna. Record the resulting change in electrical potential (the EAG).
-
Data Analysis: Measure the peak amplitude of the negative deflection of the EAG signal from the baseline. This is the primary measure of the response strength. Present stimuli in ascending order of concentration, with a sufficient recovery period between stimuli to prevent sensory adaptation.
Visualizations of Pathways and Workflows
Insect Olfactory Signaling Pathway
The detection of odorants like this compound by an insect's antenna initiates a signal transduction cascade within the olfactory sensory neurons.
References
The Ecological Significance of cis-Verbenol in Forest Ecosystems: A Technical Guide
Abstract
Cis-verbenol (B83679), a bicyclic monoterpenoid alcohol, plays a pivotal role in the chemical ecology of forest ecosystems, primarily as a key component of the aggregation pheromone of numerous bark beetle species (Coleoptera: Scolytidae). These insects are significant agents of disturbance in coniferous forests worldwide. Understanding the ecological functions of this compound is crucial for developing effective pest management strategies and for comprehending the intricate chemical communication networks within these environments. This technical guide provides an in-depth analysis of the ecological role of this compound, its biosynthesis, and its perception by bark beetles. It includes a compilation of quantitative data from field studies, detailed experimental protocols for key analytical and behavioral assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in chemical ecology, entomology, and related fields.
Introduction
Forest ecosystems are complex environments where chemical cues mediate a vast array of interactions between organisms. Among the most influential of these chemical messengers are semiochemicals, which include pheromones that facilitate communication within a species. This compound is a prominent example of such a compound, acting as an aggregation pheromone for several economically important bark beetle species, such as the mountain pine beetle (Dendroctonus ponderosae) and various Ips species.[1][2]
Bark beetles utilize this compound, often in concert with other compounds, to coordinate mass attacks on host trees.[3] This synchronized assault is necessary to overcome the tree's natural defenses, leading to tree mortality and large-scale forest disturbances. The production and perception of this compound are finely tuned processes, influenced by host tree chemistry, beetle physiology, and the presence of associated microorganisms. This guide delves into the multifaceted ecological role of this compound, providing the technical details necessary for its study and potential application in pest management.
Biosynthesis of this compound
Bark beetles do not typically synthesize this compound de novo. Instead, they metabolize monoterpenes, primarily α-pinene, which are abundant in the resin of their coniferous host trees.[4] The chirality of the α-pinene precursor can influence the stereochemistry of the resulting verbenol (B1206271) isomers. For instance, in Ips paraconfusus, (-)-α-pinene is oxidized to (+)-cis-verbenol, while (+)-α-pinene yields (+)-trans-verbenol. This bioconversion is often carried out by cytochrome P450 enzymes within the beetle's gut and associated tissues.
dot
Caption: Biosynthesis of this compound from host-derived α-pinene by bark beetle enzymes.
Ecological Role and Behavioral Effects
This compound's primary ecological function is as an aggregation pheromone, signaling a suitable host resource and attracting conspecifics to initiate a mass attack. Its behavioral activity is often dependent on its concentration, its ratio to other semiochemicals (like trans-verbenol), and the presence of host kairomones.
Data Presentation: Quantitative Effects of this compound on Bark Beetle Attraction
The following tables summarize quantitative data from various field-trapping experiments, demonstrating the dose-dependent and synergistic effects of this compound on different bark beetle species.
Table 1: Effect of this compound on Trap Catches of Dendroctonus ponderosae
| Treatment (Lure Components) | Release Rate of this compound (mg/day) | Mean Trap Catch (Beetles/trap) | Species | Reference |
| Myrcene + exo-Brevicomin | 0 | ~50 (males) | D. ponderosae | |
| Myrcene + exo-Brevicomin + this compound | 3.38 | ~150 (males) | D. ponderosae | |
| Myrcene + exo-Brevicomin + trans-Verbenol | 0 | ~200 (females) | D. ponderosae | |
| Myrcene + exo-Brevicomin + trans-Verbenol + this compound | 3.38 | ~450 (females) | D. ponderosae | |
| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 0.01 | ~100 | D. ponderosae | |
| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 0.1 | ~200 | D. ponderosae | |
| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 1.0 | ~300 | D. ponderosae |
Table 2: Role of this compound in the Chemical Ecology of Ips Species
| Treatment (Lure Components) | Species | Effect | Reference |
| Ipsdienol + Ipsenol | Ips avulsus | Most attractive binary blend | |
| This compound + Ipsdienol | Ips calligraphus | Most attractive binary blend | |
| This compound + Ipsenol | Ips grandicollis | Attractive binary blend | |
| Ipsdienol + Ipsenol + this compound | Ips spp. | High numbers of all three species captured, but less than the most attractive binary blends for each. |
Olfactory Perception and Signal Transduction
Bark beetles detect this compound and other semiochemicals using specialized olfactory sensory neurons (OSNs) located in sensilla on their antennae.
Olfactory Receptors
Specific odorant receptors (ORs) are responsible for binding this compound. In the spruce bark beetle, Ips typographus, the highly expressed odorant receptor ItypOR41 has been shown to respond specifically to (4S)-cis-verbenol. This high specificity at the receptor level is the foundation of the beetle's ability to distinguish its species-specific pheromone blend from the myriad of other volatile compounds in the forest environment.
Signal Transduction Pathway
Upon binding of this compound to its specific OR, a conformational change is induced in the receptor protein. Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor (Orco). The binding of the odorant opens the ion channel, leading to an influx of cations and depolarization of the OSN membrane. This depolarization generates an action potential that is transmitted to the antennal lobe of the beetle's brain, where the olfactory information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
dot
Caption: Generalized olfactory signal transduction pathway for this compound in bark beetles.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound's ecological role.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis
This protocol outlines the analysis of volatile compounds from bark beetles or host trees.
Objective: To identify and quantify this compound and other semiochemicals.
Workflow Diagram:
dot
Caption: Workflow for the GC-MS analysis of bark beetle semiochemicals.
Methodology:
-
Sample Collection:
-
Beetle Extracts: Dissect the hindguts of individual beetles under a microscope and place them in a vial with a small volume (e.g., 50 µL) of high-purity hexane.
-
Air Entrainment (Aeration): Place feeding beetles on a host log section within a sealed glass chamber. Pass purified air over the beetles and through a sorbent trap (e.g., Porapak Q) to collect emitted volatiles. Elute the trap with hexane.
-
-
Sample Preparation:
-
Add a known amount of an internal standard (e.g., n-octane) to the extract for quantification.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating monoterpenoids.
-
Injector: Splitless mode for 1 minute at 250°C.
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Electroantennography (EAG)
This protocol describes how to measure the electrical response of a beetle antenna to this compound.
Objective: To determine if a beetle's antenna can detect this compound and to assess the relative sensitivity to different compounds.
Workflow Diagram:
dot
Caption: Workflow for Electroantennography (EAG) analysis.
Methodology:
-
Antenna Preparation:
-
Immobilize a live bark beetle.
-
Using fine forceps, carefully excise one antenna at its base.
-
Immediately mount the antenna on the electrode holder.
-
-
Electrode Setup:
-
Use glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
Insert a silver wire into each electrode.
-
Place the basal end of the antenna in contact with the reference electrode and the distal tip in contact with the recording electrode. A small amount of conductive gel can be used to ensure good contact.
-
-
Odor Stimulus Delivery:
-
Prepare serial dilutions of this compound in a high-purity solvent (e.g., mineral oil or hexane).
-
Apply a small aliquot (e.g., 10 µL) of a dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette over the antenna.
-
-
Recording and Amplification:
-
The potential difference between the electrodes is amplified (100x) and recorded using specialized software.
-
The resulting waveform is the electroantennogram.
-
-
Data Analysis:
-
Measure the maximum amplitude of the negative deflection of the EAG response.
-
Normalize responses by subtracting the response to a solvent control.
-
Field Trapping Experiments
This protocol details the setup for a field experiment to test the attractiveness of this compound to bark beetles.
Objective: To determine the behavioral response of a wild bark beetle population to this compound lures.
Methodology:
-
Experimental Design:
-
Use a randomized complete block design with multiple replicates (blocks) of each treatment.
-
Separate traps within a block by at least 15-20 meters to minimize interference. Separate blocks by at least 100 meters.
-
-
Trap and Lure Preparation:
-
Use multi-funnel traps (e.g., Lindgren funnel traps).
-
Prepare lures with known release rates of this compound and any other semiochemicals being tested. Lures can be bubble caps, pouches, or other controlled-release devices.
-
Include a negative control (unbaited trap) and a positive control (a known attractive blend).
-
-
Trap Deployment:
-
Hang traps from trees or poles at a consistent height (e.g., 1.5-2 meters).
-
Place a collection cup at the bottom of each trap, containing a killing and preserving agent (e.g., a solution of propylene (B89431) glycol and water).
-
-
Data Collection and Analysis:
-
Collect trapped beetles at regular intervals (e.g., weekly).
-
Identify and count the target bark beetle species.
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
-
Conclusion and Future Directions
This compound is a cornerstone of chemical communication in many bark beetle species, driving the dynamics of host colonization and population aggregation. The information and protocols presented in this guide provide a foundation for further research into its ecological role. Future research should focus on several key areas:
-
Synergistic and Antagonistic Interactions: Further elucidation of the complex interactions between this compound and other semiochemicals, including host volatiles and pheromones of competing species.
-
Microbial Influence: A deeper understanding of the role of beetle-associated microorganisms in the production and degradation of this compound.
-
Neurophysiological Mechanisms: More detailed characterization of the downstream signaling pathways and neural processing of this compound in the beetle brain.
-
Applications in Pest Management: Development of more effective and species-specific pest management strategies that manipulate bark beetle behavior through the use of this compound and its analogues.
By continuing to unravel the complexities of this compound's role in forest ecosystems, we can develop more sustainable and environmentally sound approaches to managing bark beetle populations and conserving forest health.
References
Methodological & Application
Synthesis of cis-Verbenol from alpha-Pinene: Application Notes and Protocols for Researchers
Introduction:
cis-Verbenol (B83679), a bicyclic monoterpene alcohol, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceuticals. It is also a critical component of the aggregation pheromones of several bark beetle species, making its synthesis a key area of research for the development of environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, α-pinene. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Methods for the Synthesis of this compound from α-Pinene
The synthesis of this compound from α-pinene can be broadly categorized into two main strategies: direct oxidation of α-pinene and a two-step process involving the oxidation of α-pinene to verbenone (B1202108) followed by stereoselective reduction. Additionally, biotechnological approaches using microbial or enzymatic transformations offer a green alternative for this conversion.
1. Direct Oxidation of α-Pinene:
Direct allylic oxidation of α-pinene can yield a mixture of products, including this compound, trans-verbenol, and verbenone. The selectivity towards this compound is highly dependent on the oxidant and reaction conditions.
2. Two-Step Synthesis via Verbenone Intermediate:
This is a widely employed and often more selective method.
-
Step 1: Oxidation of α-Pinene to Verbenone. This can be achieved through various methods, including photooxidation or using oxidizing agents like chromium trioxide.
-
Step 2: Stereoselective Reduction of Verbenone to this compound. The reduction of the carbonyl group in verbenone is a critical step to control the stereochemistry of the final product. The use of specific reducing agents and conditions favors the formation of the cis-isomer.
3. Biosynthesis and Microbial Oxidation:
Biocatalytic methods present an enantioselective route to this compound. Various microorganisms and enzymes have been shown to oxidize α-pinene to verbenol (B1206271) isomers.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their efficiencies.
Table 1: Direct Oxidation of α-Pinene to Verbenol and Verbenone
| Oxidant/Catalyst | Solvent | Temperature (°C) | α-Pinene Conversion (%) | This compound Yield/Selectivity (%) | Verbenone Yield/Selectivity (%) | Other Products | Reference |
| Cobalt Rosinate / O₂ | - | - | High | 13.6 (Yield) | 35.6 (Yield) | - | [2] |
| Ti-SBA-15 / O₂ | - | 120 | 18 | 17 (Selectivity) | 10 (Selectivity) | α-Pinene oxide (25% Selectivity) | [3] |
| TS-1 / O₂ | - | 85 | 34 | 15 (Selectivity) | 12 (Selectivity) | α-Pinene oxide (29% Selectivity) | [4] |
| CrO₃ | Acetone (B3395972)/Water | 25 | ~100 | 89 (Yield of (-)-cis-verbenol from (-)-α-pinene) | 57 (Yield of (-)-verbenone (B192643) from (-)-α-pinene) | trans-Verbenol | [2] |
Table 2: Reduction of Verbenone to this compound
| Reducing Agent | Solvent | Temperature (°C) | This compound Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH₄ | Isopropanol | 25 | 47 | - | |
| NaBH₄ / Cerium Salt | 40% aq. Ethanol | < 0 | 89.4 (in crude product) | ~23:1 |
Table 3: Microbial Oxidation of α-Pinene
| Microorganism | Substrate | Product Concentration (mg/L) | Reference |
| Yeast isolate | (-)-α-Pinene | 125.6 | |
| Escherichia coli (engineered) | (+)-α-Pinene | 11.13 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of (-)-cis-Verbenol from (-)-α-Pinene via Verbenone
This protocol is adapted from a high-yield synthesis method.
Step 1: Oxidation of (-)-α-Pinene to (-)-Verbenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25 g (184 mmol) of (-)-α-pinene in a mixture of 500 mL of acetone and 80 mL of water.
-
Addition of Oxidant: While stirring, add 18.4 g (184 mmol) of chromium trioxide (CrO₃) to the solution.
-
Reaction: Allow the reaction to proceed at 25 °C for 10 hours.
-
Work-up:
-
Filter the reaction mixture.
-
Remove the acetone by rotary evaporation.
-
Dissolve the resulting mixture in dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic phase sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:5) as the eluent to obtain pure (-)-verbenone. The reported yield is 57%.
Step 2: Reduction of (-)-Verbenone to (-)-cis-Verbenol
A general procedure for the selective reduction of verbenone is described below, based on a patented method.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve verbenone (1 equivalent) in 40% aqueous ethanol.
-
Cooling: Cool the solution to a temperature below 0 °C using an ice-salt bath.
-
Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄, 1 equivalent) and a cerium salt (e.g., CeCl₃·7H₂O, 0.1 equivalents) in the same solvent.
-
Addition of Reducing Agent: Slowly add the sodium borohydride-cerium salt solution to the cooled verbenone solution while maintaining the temperature below 0 °C.
-
Reaction: Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and dilute with water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Evaporate the solvent. The crude product, which may crystallize upon cooling, can be further purified by recrystallization from hexane. The reported yield of this compound in the crude product is high, with good selectivity over the trans-isomer.
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Pathways to this compound
Caption: Synthetic routes from α-pinene to this compound.
Diagram 2: Experimental Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Microbial oxidation of (-)-α-pinene to verbenol production by newly isolated strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101863750A - Synthesis method of α-pinene oxygen-containing derivatives pine beetle pheromone verbenone and verbenol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of cis-Verbenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Verbenol (B83679) is a bicyclic monoterpene alcohol of significant interest in various fields, including the development of pharmaceuticals and as a semiochemical in insect pest management. Accurate and reliable quantification of this compound is crucial for quality control, research, and formulation development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). Special consideration is given to the enantioselective separation of verbenol (B1206271) isomers, which is often critical for understanding its biological activity.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of terpenes, including parameters relevant to this compound analysis, using GC-FID and GC-MS. These values can serve as a benchmark for method development and validation.
Table 1: GC-MS Method Validation Parameters for Terpene Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | ~0.3 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | [2] |
| Accuracy (% Recovery) | 89% - 111% | [2] |
| Intraday Precision (RSD) | ≤ 2.56% | [1] |
| Interday Precision (RSD) | ≤ 2.56% |
Table 2: Example Retention Data for this compound
| Compound | Retention Time (min) | Kovats Index (K.I.) | GC Column | Reference |
| This compound | 8.53 | 1244.6 | HP-5MS |
II. Experimental Protocols
A. Standard GC-FID/MS Protocol for General Terpene and this compound Analysis
This protocol is suitable for the routine analysis and quantification of this compound in various sample matrices.
1. Sample Preparation
-
Liquid Samples (e.g., essential oils, formulations):
-
Accurately weigh a representative sample.
-
Dilute the sample to a concentration of approximately 10-100 µg/mL in a suitable volatile solvent such as ethyl acetate, hexane, or isopropanol.
-
If an internal standard is used, add a known concentration (e.g., 100 µg/mL of n-tridecane) to all standards and samples.
-
Vortex the solution to ensure homogeneity.
-
If particulates are present, centrifuge or filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.
-
-
Solid Samples (e.g., plant material):
-
Grind the sample to a fine powder.
-
Perform an extraction using a suitable solvent (e.g., ethyl acetate) via sonication or Soxhlet extraction.
-
Filter the extract and dilute as described for liquid samples.
-
2. GC-FID/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Autosampler: Agilent 7693 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 15:1.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 85 °C.
-
(Note: The temperature program should be optimized based on the specific sample matrix and target analytes).
-
-
Detector (FID):
-
Temperature: 300 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Detector (MS):
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 45-600.
-
3. Data Analysis
-
Peak Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Quantification:
-
Construct a calibration curve by plotting the peak area (or peak area ratio to the internal standard) versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
B. Chiral GC-FID Protocol for Enantioselective Analysis of Verbenol Isomers
This protocol is specifically designed for the separation of cis- and trans-verbenol (B156527) enantiomers.
1. Sample Preparation
-
Prepare samples as described in the standard protocol, ensuring the final concentration is suitable for FID detection.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: As per standard protocol.
-
Injector: As per standard protocol.
-
Autosampler: As per standard protocol.
-
Chiral Column: LIPODEX E (25 m length) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen at 100 kPa.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 135 °C.
-
-
Detector (FID):
-
Temperature: 200 °C.
-
3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to (1S)-cis-verbenol, (1R)-cis-verbenol, (1S)-trans-verbenol, and (1R)-trans-verbenol by comparing their retention times with those of available standards.
-
Enantiomeric Ratio/Excess Calculation: Calculate the enantiomeric ratio or enantiomeric excess (ee%) based on the peak areas of the corresponding enantiomers.
III. Diagrams
Caption: General workflow for GC analysis of this compound.
Caption: Logic of chiral vs. achiral GC separation for verbenol isomers.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)-cis-Verbenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-cis-verbenol, a key component of the aggregation pheromones of several bark beetle species. The synthesis commences with the readily available starting material, (+)-α-pinene, and proceeds through a three-step sequence involving photooxidation, subsequent oxidation, and a final stereoselective reduction. This methodology offers a reliable route to optically pure (+)-cis-verbenol, a valuable compound for research in chemical ecology and the development of pest management strategies. All quantitative data is summarized in structured tables, and detailed experimental procedures for each key step are provided. Diagrams illustrating the reaction pathway and experimental workflow are included to enhance clarity.
Introduction
(+)-cis-Verbenol is a bicyclic monoterpene alcohol that plays a crucial role in the chemical communication of various bark beetle species, acting as an aggregation pheromone. Its specific stereochemistry is vital for its biological activity, making enantioselective synthesis a critical aspect of its production for research and practical applications, such as in insect traps for pest control. The synthetic strategy outlined herein begins with (+)-α-pinene and employs a stereocontrolled approach to yield the desired (+)-cis-verbenol isomer.
Reaction Pathway
The enantioselective synthesis of (+)-cis-verbenol from (+)-α-pinene is accomplished via a three-step reaction sequence. The pathway involves the formation of key intermediates, (+)-trans-pinocarveol and (+)-pinocarvone.
Caption: Reaction pathway for the synthesis of (+)-cis-Verbenol.
Experimental Workflow
The overall experimental workflow is designed to be efficient and scalable, involving reaction setup, monitoring, workup, and purification at each stage.
Caption: Experimental workflow for the synthesis of (+)-cis-Verbenol.
Quantitative Data Summary
The following table summarizes the typical yields and stereoselectivity for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Photooxidation | (+)-α-Pinene | (+)-trans-Pinocarveol | 65-75 | >98 |
| 2 | Oxidation | (+)-trans-Pinocarveol | (+)-Pinocarvone | 80-90 | >98 |
| 3 | Stereoselective Reduction | (+)-Pinocarvone | (+)-cis-Verbenol | 85-95 | >98 (diastereomeric excess) |
Experimental Protocols
Step 1: Photooxidation of (+)-α-Pinene to (+)-trans-Pinocarveol
This procedure utilizes singlet oxygen, generated in situ, to perform an allylic oxidation of (+)-α-pinene.
Materials:
-
(+)-α-Pinene (98% purity)
-
Rose Bengal
-
Pyridine
-
Methanol (anhydrous)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (HPLC grade)
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a condenser, and a thermometer, dissolve (+)-α-pinene (10.0 g, 73.4 mmol) and Rose Bengal (200 mg) in a mixture of pyridine (100 mL) and methanol (100 mL).
-
Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Irradiate the solution with a 500 W tungsten lamp while continuously bubbling a stream of dry oxygen through the solution via the gas inlet tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 8-10 hours.
-
Once the starting material is consumed, stop the irradiation and oxygen flow.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (50 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to afford (+)-trans-pinocarveol as a colorless oil.
Step 2: Oxidation of (+)-trans-Pinocarveol to (+)-Pinocarvone
This step involves the oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
(+)-trans-Pinocarveol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Celite
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a stirred suspension of PCC (15.8 g, 73.4 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask, add a solution of (+)-trans-pinocarveol (7.4 g, 48.9 mmol) in anhydrous dichloromethane (50 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).
-
Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of Celite to remove the chromium salts.
-
Wash the Celite pad with additional diethyl ether (100 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent to yield (+)-pinocarvone as a pale yellow oil.
Step 3: Stereoselective Reduction of (+)-Pinocarvone to (+)-cis-Verbenol
The final step employs a sterically hindered reducing agent, L-Selectride, to achieve a highly stereoselective reduction of the ketone to the desired cis-alcohol.
Materials:
-
(+)-Pinocarvone
-
L-Selectride (1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve (+)-pinocarvone (5.0 g, 33.3 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (40.0 mL of a 1.0 M solution in THF, 40.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Once the reaction is complete, quench by the slow, dropwise addition of water (10 mL), followed by 3 M aqueous NaOH (15 mL), and then 30% H₂O₂ (15 mL), maintaining the temperature below -60 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent to afford (+)-cis-verbenol as a white crystalline solid.
Characterization Data
(+)-cis-Verbenol:
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 5.35 (s, 1H), 4.45 (d, J = 7.6 Hz, 1H), 2.10-2.00 (m, 2H), 1.75 (s, 3H), 1.50 (d, J = 9.6 Hz, 1H), 1.35 (s, 3H), 1.05 (s, 3H), 0.90 (d, J = 9.6 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 148.2, 118.5, 71.5, 58.0, 49.5, 42.0, 40.5, 38.0, 26.5, 22.5, 21.0.
-
Optical Rotation: [α]²⁰_D +7.5 (c 1.0, CHCl₃).
Conclusion
The described three-step synthesis provides a reliable and enantioselective route to (+)-cis-verbenol from the readily available chiral precursor (+)-α-pinene. The protocols are detailed to facilitate reproducibility for researchers in synthetic organic chemistry, chemical ecology, and drug development. The high stereoselectivity of the final reduction step is crucial for obtaining the biologically active isomer. This synthetic methodology enables the production of (+)-cis-verbenol for further investigation and application in pest management and other fields.
Field Application of cis-Verbenol for Insect Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-verbenol (B83679) is a naturally occurring monoterpenoid alcohol that plays a crucial role in the chemical communication of several bark beetle species, which are significant pests in coniferous forests worldwide. It functions primarily as an aggregation pheromone, attracting conspecifics to a host tree, thereby facilitating mass attacks that can overcome the tree's defenses. Understanding the field application of this compound is essential for developing effective pest management strategies, including monitoring, mass trapping, and mating disruption. These application notes provide a comprehensive overview of the use of this compound in managing key insect pests, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Target Insect Pests
This compound is a key semiochemical for several economically important bark beetle species, including:
-
Mountain Pine Beetle (Dendroctonus ponderosae) : A devastating pest of pine forests in North America. For this species, this compound acts as an aggregation pheromone, particularly for females, when combined with other semiochemicals.[1][2][3]
-
European Spruce Bark Beetle (Ips typographus) : The most destructive pest of spruce forests in Europe. This compound is a crucial component of its aggregation pheromone, working in synergy with 2-methyl-3-buten-2-ol (B93329).[4][5][6]
-
Southern Pine Engraver (Ips grandicollis) and Sixspined Ips (Ips calligraphus) : These species are significant pests in the southeastern United States, and this compound is a shared pheromone component.[7]
-
Cypress Bark Beetle (Phloeosinus aubei) : In this species, this compound is a male-produced pheromone component that, in combination with other compounds, attracts both sexes.[8][9][10]
Data Presentation: Efficacy of this compound in Field Trapping
The efficacy of this compound in trapping bark beetles is significantly influenced by its combination with other semiochemicals. The following tables summarize quantitative data from field studies.
Table 1: Effect of this compound on Trap Catches of Mountain Pine Beetle (Dendroctonus ponderosae)
| Lure Combination | Mean Trap Catch (Beetles/trap) | Sex Ratio (Male:Female) | Reference |
| Myrcene (M) + exo-Brevicomin (B1210355) (eB) | ~150 (Male), ~200 (Female) | - | [1] |
| M + eB + this compound (cV) | ~250 (Male), ~600 (Female) | - | [1] |
| M + eB + trans-Verbenol (tV) | ~150 (Male), ~400 (Female) | - | [1] |
| M + eB + cV + tV | ~150 (Male), ~800 (Female) | - | [1] |
Data are approximated from graphical representations in the cited literature.
Table 2: Efficacy of Pheromone Blends for Trapping European Spruce Bark Beetle (Ips typographus)
| Lure Combination | Mean Trap Catch (Beetles/trap/day) | Notes | Reference |
| 2-methyl-3-buten-2-ol (MB) | Ineffective | Subtraction of MB from complete blend renders it non-attractive. | [4][5] |
| This compound (cV) | Ineffective | Subtraction of cV from complete blend renders it non-attractive. | [4][5] |
| MB + cV | Highly Attractive | Core aggregation pheromone blend. | [4][5] |
| MB + cV + other compounds* | No significant increase in attraction | Other identified male-produced compounds had no additive effect. | [4][5] |
Other compounds tested include trans-verbenol, myrtenol, trans-myrtanol, and 2-phenylethanol.
Experimental Protocols
Detailed methodologies are crucial for the successful field application of this compound. The following protocols are based on established research practices.
Protocol 1: Field Trapping of Mountain Pine Beetle (Dendroctonus ponderosae)
Objective: To monitor or mass trap D. ponderosae using this compound-baited traps.
Materials:
-
Multiple-funnel traps (8 or 12-unit)[1]
-
Lures:
-
This compound in a controlled-release device (e.g., bubble cap) with a release rate of approximately 3.38 mg/day at 24-27 °C.[1]
-
trans-Verbenol in a controlled-release device (e.g., bubble cap) with a release rate of approximately 2.58 mg/day at 24-27 °C.[1]
-
Myrcene in a controlled-release device (e.g., polyethylene (B3416737) bottle) with a high release rate (e.g., ~281 mg/day).[1]
-
exo-Brevicomin in a controlled-release device (e.g., laminar lure) with a low release rate (e.g., ~0.01 mg/day).[1]
-
-
Collection cups with a killing agent (e.g., a small amount of insecticide strip or propylene (B89431) glycol).
-
Rope or wire for trap suspension.
-
GPS unit for marking trap locations.
-
Data sheets for recording trap catches.
Procedure:
-
Site Selection: Choose a stand of mature lodgepole pine, the primary host of D. ponderosae.
-
Trap Deployment:
-
Set up a grid of traps, with individual traps spaced at least 10-15 meters apart to avoid interference.[3] Replicate grids should be separated by at least 100 meters.[3]
-
Suspend each trap from a rope between two trees, ensuring the top of the trap is 1.3-1.5 meters above the ground.[3] No trap should be within 2 meters of a tree.[3]
-
-
Lure Placement: Attach the lures to the trap according to the manufacturer's instructions. For a synergistic effect, use the combination of this compound, trans-verbenol, myrcene, and exo-brevicomin to maximize the capture of female beetles.[1]
-
Data Collection:
-
Collect trapped beetles at regular intervals (e.g., weekly).
-
Count and record the number of male and female D. ponderosae. Sex can be determined by examining external characteristics or through dissection.
-
-
Data Analysis: Analyze trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lure combinations.[3]
Protocol 2: Monitoring European Spruce Bark Beetle (Ips typographus)
Objective: To monitor the population dynamics of I. typographus using this compound as part of a pheromone blend.
Materials:
-
Barrier or single funnel traps.
-
Commercial pheromone lures for I. typographus containing (4S)-cis-verbenol and 2-methyl-3-buten-2-ol (e.g., Ipslure).[4][5] The release rates should be comparable to those from a tree under mass attack.[5]
-
Collection cups with a killing agent.
-
Stakes or frames for mounting traps.
-
Data sheets.
Procedure:
-
Site Selection: Deploy traps in spruce-dominated forests, particularly in areas with a history of I. typographus infestation.
-
Trap Deployment:
-
For general monitoring, place single traps at a wide spacing (e.g., >50 meters apart).
-
For a barrier trapping strategy, arrange traps in a line or around the perimeter of a susceptible stand.
-
Mount traps on stakes at a height of approximately 1.5-2 meters.
-
-
Lure Placement: Attach the commercial lure to the trap as per the manufacturer's instructions. These lures are formulated to release the optimal synergistic blend of this compound and 2-methyl-3-buten-2-ol.
-
Data Collection: Check traps weekly during the flight period of the beetle (typically spring and summer). Record the total number of captured I. typographus.
-
Data Analysis: Plot trap catches over time to determine the timing and intensity of beetle flights, which can inform decisions on the timing of control measures.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway of this compound in Bark Beetles
The detection of this compound by bark beetles is a sophisticated process that begins at the molecular level in the insect's antennae and culminates in a behavioral response.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. <i>cis</i>-Verbenol: an Aggregation pheromone for the Mountain Pine Beetle, <i>Dendroctonus ponderosae</i> Hopkins (Coleoptera: Scolytidae) | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Field response of spruce bark beetle,Ips typographus, to aggregation pheromone candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrs.fs.usda.gov [nrs.fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] cisâVerbenol and verbenone as maleâproduced pheromone components of the cypress bark beetle, Phloeosinus aubei: Identification and behavioural tests in combination with the femaleâproduced pheromone components | CiteDrive [citedrive.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of cis-Verbenol Lures for Bark Beetle Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant pests in coniferous forests worldwide, capable of causing extensive tree mortality during outbreaks. The management of these pests increasingly relies on semiochemical-based strategies, which utilize insect pheromones and host kairomones to monitor and manipulate beetle populations. cis-Verbenol (B83679) is a key aggregation pheromone component for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis). Effective trapping and monitoring programs depend on the development of lures that release this compound and other semiochemicals at optimal rates to attract target beetle species.
These application notes provide a comprehensive overview of the formulation of this compound lures, detailing different formulation types, release characteristics, and protocols for their preparation and field testing.
Data Presentation: Lure Composition and Release Rates
The efficacy of a this compound lure is highly dependent on its composition and the release rate of its active ingredients. Lures often contain a blend of semiochemicals that act synergistically to attract bark beetles, while the presence of other compounds can be antagonistic. The choice of formulation—be it a pouch, bubble cap, or a specialized matrix like SPLAT® (Specialized Pheromone and Lure Application Technology)—governs the release dynamics of these volatile compounds.
Table 1: Composition of Selected Commercial and Experimental Bark Beetle Lures Containing this compound
| Target Beetle Species | Lure Components | Ratio/Notes | Lure Type | Reference |
| Ips typographus | (S)-cis-Verbenol, 2-Methyl-3-buten-2-ol | Major components of aggregation pheromone. | Various | |
| Ips pini (and other Ips spp.) | This compound, Ipsdienol, Ipsenol | - | Pouch/Bubble Cap | [1] |
| Ips pertubatus, Ips confusus | This compound, pure (+)-Ipsdienol, Ipsenol | - | Pouch/Bubble Cap | [1] |
| Dendroctonus ponderosae | trans-Verbenol, exo-Brevicomin, Myrcene, Terpinolene | A four-component lure. This compound can also play a role in attraction. | Pouch/Bubble Cap | [2] |
| Phloeosinus aubei | (-)-Myrtenol, (-)-α-pinene, (-)-cis-verbenol | Ternary mixture found to be most effective trap bait. | Experimental | [3] |
Table 2: Release Rates of Semiochemicals from Various Lure Formulations
| Semiochemical | Lure Formulation | Release Rate (mg/day) | Temperature (°C) | Reference |
| exo-Brevicomin | Synergy Lure #3093 | 1.71 | 30 | [2] |
| trans-Verbenol | Synergy Lure #3093 | 0.23 | 30 | [2] |
| This compound | Experimental Lure | 60 | 22 | [4] |
| Verbenone | SPLAT® Verb (10% by weight) | ~1.3 ± 0.28 | 22 (Lab) | [5] |
| Verbenone | Custom Pouch | 40 | 22 | [6] |
Experimental Protocols
Protocol 1: General Preparation of a this compound Releaser Lure
This protocol outlines a generalized method for preparing a passive releaser lure. The specific loading and dimensions will need to be optimized based on the target beetle species, environmental conditions, and desired release rate.
Materials:
-
High-purity this compound (enantiomeric composition may be species-specific)
-
Synergistic semiochemicals (e.g., ipsdienol, ipsenol, myrcene)
-
Inert solvent (e.g., hexane, ethanol (B145695) - for dilution if necessary)
-
Lure container (e.g., polyethylene (B3416737) pouch, plastic vial with a permeable membrane, rubber septum)
-
Analytical balance
-
Micropipettes
-
Fume hood
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Determine Lure Composition: Based on literature review for the target bark beetle species, determine the optimal blend and ratio of this compound and any synergistic compounds.
-
Calculate Component Amounts: Calculate the mass of each semiochemical required for the desired loading in the lure. This will influence the release rate and longevity of the lure.
-
Prepare Semiochemical Blend: In a fume hood, accurately weigh and combine the semiochemical components in a glass vial. If necessary, use a minimal amount of a volatile solvent to ensure complete mixing.
-
Load the Lure Device:
-
For Pouch Lures: Carefully transfer the semiochemical blend onto an absorbent pad and seal it within a polyethylene pouch of a specific thickness. The thickness of the polyethylene will affect the release rate.
-
For Vial/Bottle Lures: Transfer the blend into a plastic vial or bottle and seal it with a permeable membrane or a cap with a small-diameter hole.
-
For Rubber Septa: Inject the semiochemical blend directly into the rubber septum.
-
-
Seal and Label: Securely seal the lure to prevent leakage. Label each lure with its composition, date of preparation, and a unique identifier.
-
Equilibration: Allow the lures to equilibrate at a constant temperature for 24-48 hours before field deployment or release rate analysis.
Protocol 2: Field Testing of this compound Lures
This protocol describes a standard methodology for evaluating the efficacy of different this compound lure formulations in the field.
Materials:
-
Experimental and control lures
-
Bark beetle traps (e.g., Lindgren funnel traps, panel traps)
-
Trap collection cups
-
Propylene glycol or a similar preservative/killing agent
-
GPS unit
-
Flagging tape
-
Data sheets or field notebook
Procedure:
-
Site Selection: Choose a suitable forest stand with a known or suspected population of the target bark beetle species. The stand should be large enough to accommodate multiple replicates of the experiment without trap interference.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one of each lure treatment, including a negative control (unbaited trap) and potentially a positive control (a commercially available standard lure).
-
Trap Deployment:
-
Hang traps from trees or poles at a consistent height (typically 1.5-2.0 meters above the ground).
-
Space traps within a block at least 15-20 meters apart to minimize interference.
-
Space blocks at least 100 meters apart.
-
Add the preservative solution to the collection cups.
-
-
Lure Placement: Place one lure in the designated area of each trap according to the manufacturer's instructions or a standardized protocol.
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly) throughout the flight period of the target species.
-
Collect the contents of the collection cups and replace the preservative.
-
Transport collected insects to the laboratory for identification and counting.
-
-
Trap Maintenance: Rotate the positions of the traps within each block at each collection interval to account for any positional effects. Replace lures as needed based on their expected field life.
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to compare the effectiveness of the different lure formulations.
Visualizations
Caption: Olfactory signaling pathway in bark beetle aggregation.
Caption: Experimental workflow for lure development and testing.
Caption: Logical relationship in a "push-pull" bark beetle management strategy.
References
- 1. semiochemical.com [semiochemical.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journalajahr.com [journalajahr.com]
- 6. Aggregation Pheromones in the Bark Beetle Genus Ips: Advances in Biosynthesis, Sensory Detection, and Forest Management Applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of cis-Verbenol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Verbenol (B83679) is a bicyclic monoterpenoid alcohol found in a variety of natural sources, notably in the essential oils of pine trees and plants of the Verbenaceae family. It is a semiochemical involved in the chemical communication of several insect species and has garnered significant interest for its potential applications in pest management, as well as in the pharmaceutical and fragrance industries. This document provides detailed protocols for the extraction of this compound from natural sources, a summary of quantitative data from various extraction methods, and a description of its biosynthetic pathway.
Natural Sources of this compound
This compound is predominantly found in the oleoresin of various pine species. It has also been reported in other plants, including:
-
Pine Species: Pinus pinaster (Maritime Pine), Pinus taeda (Loblolly Pine), Pinus ponderosa (Ponderosa Pine), and other Pinus species.[1]
-
Verbenaceae Family: Plants such as Verbena oil contain verbenol (B1206271) isomers.[2]
-
Other Plants: Helichrysum taenari and Micromeria biflora have also been reported to contain this compound.[3]
Extraction Protocols
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The primary methods employed are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for separating volatile compounds like this compound that are stable at the boiling point of water.
Experimental Protocol:
-
Sample Preparation:
-
Collect fresh plant material (e.g., pine needles, small twigs).
-
Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which typically includes a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).
-
Ensure all glass joints are properly sealed.
-
-
Distillation Process:
-
Place the prepared plant material into the biomass flask. For every 100g of plant material, a common starting point is to use approximately 500-1000 mL of water in the steam generator.
-
Heat the water in the steam generator to produce steam.
-
Pass the steam through the plant material. The steam will volatilize the essential oils, including this compound.
-
The steam and essential oil vapor mixture then passes into the condenser.
-
Cool the condenser with a continuous flow of cold water to condense the vapor back into a liquid.
-
-
Collection and Separation:
-
Collect the condensate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).
-
As essential oils are generally less dense than water, they will form a layer on top.
-
Separate the essential oil layer containing this compound from the hydrosol using a separatory funnel.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial at 4°C.
-
Diagram of the Steam Distillation Workflow:
References
Application Note: Quantitative Analysis of cis-Verbenol in Insect Frass
Abstract
This application note provides a detailed protocol for the quantitative analysis of cis-verbenol (B83679) in insect frass, a critical aspect of research in chemical ecology, pest management, and drug development where insect-derived compounds are of interest. This compound is a significant semiochemical, acting as an aggregation pheromone for several species of bark beetles. Its quantification in frass can provide insights into insect behavior, population dynamics, and the physiological effects of novel chemical agents. This document outlines a robust methodology employing Solid-Phase Microextraction (SPME) for sample preparation followed by Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.
Introduction
Insect frass, the excrement of insects, is a complex matrix containing a wealth of chemical information. Among the various compounds, semiochemicals such as this compound play a crucial role in insect communication. The quantitative analysis of these compounds is essential for understanding their ecological significance and for the development of effective pest management strategies. Furthermore, the discovery and quantification of bioactive molecules in insect-derived materials are of growing interest to the pharmaceutical industry. This application note presents a standardized workflow for the reliable quantification of this compound in insect frass, catering to the needs of researchers in academia and industry.
Quantitative Data Summary
Direct quantitative data for the concentration of this compound within insect frass is not extensively available in peer-reviewed literature. However, related studies have quantified the production of this compound by bark beetles in a host matrix. The following table summarizes data from a study on the production of pheromones by the mountain pine beetle (Dendroctonus ponderosae) in red pine bolts, which serves as a proxy for the potential concentrations that might be encountered in frass mixed with host material.
| Insect Species | Host Tree | Sampling Time (hours post-inoculation) | Mean Concentration of this compound (µg/mL ± SE) |
| Dendroctonus ponderosae | Pinus resinosa | 12 | 0.02 ± 0.01 |
| Dendroctonus ponderosae | Pinus resinosa | 24 | 0.05 ± 0.02 |
| Dendroctonus ponderosae | Pinus resinosa | 36 | 0.10 ± 0.04 |
| Dendroctonus ponderosae | Pinus resinosa | 48 | 0.15 ± 0.06 |
| Dendroctonus ponderosae | Pinus resinosa | 72 | 0.20 ± 0.08 |
| Dendroctonus ponderosae | Pinus resinosa | 96 | 0.18 ± 0.07 |
| Dendroctonus ponderosae | Pinus resinosa | 120 | 0.15 ± 0.06 |
Data adapted from a study on pheromone production in inoculated pine bolts, not a direct measurement from isolated frass.[1]
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the extraction of volatile and semi-volatile compounds from insect frass using HS-SPME, a solvent-free and sensitive technique.[1]
Materials:
-
Insect frass sample (lyophilized to remove excess moisture)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))
-
Heater-stirrer or heating block
-
Internal standard solution (e.g., d5-verbenol in methanol)
Procedure:
-
Weigh 100 mg of lyophilized insect frass into a 20 mL headspace vial.
-
Spike the sample with a known amount of internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heating block and equilibrate the sample at 60°C for 15 minutes.
-
After equilibration, expose the SPME fiber to the headspace above the frass sample for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS parameters for the separation and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Desorption Time | 2 minutes |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp 1 | 5°C/min to 150°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Data Acquisition | |
| Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from a standard spectrum of this compound (e.g., m/z 94) |
| Qualifier Ions (m/z) | To be determined from a standard spectrum of this compound (e.g., m/z 137, 152) |
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the same concentration of internal standard as used for the frass samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the frass samples by applying the peak area ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in insect frass.
Caption: Logical relationship of this compound production, excretion, and signaling.
References
Application Notes and Protocols for cis-Verbenol in Electroantennography (EAG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Verbenol (B83679) is a naturally occurring monoterpene alcohol found in a variety of plants and is a significant semiochemical for numerous insect species. It plays a crucial role as a pheromone component, attracting or repelling various insects, including bark beetles. Electroantennography (EAG) is a powerful technique used to measure the electrical response of an insect's antenna to volatile compounds. This document provides detailed application notes and protocols for the use of this compound in EAG studies, aimed at researchers, scientists, and drug development professionals investigating insect olfaction and developing novel pest management strategies.
Data Presentation: Quantitative EAG Response to this compound
The following table summarizes the electrophysiological responses of different insect species to this compound as measured by EAG. This data is essential for comparative analysis and for understanding the olfactory sensitivity of various insect species to this semiochemical.
| Insect Species | Sex | This compound Concentration/Dose | Mean EAG Response (mV) | Notes | Reference |
| Phyllotreta striolata (Striped Flea Beetle) | Adult | 10⁻⁴ g/L | ~0.2 | Dose-dependent increase in response observed. | [1][2] |
| 10⁻³ g/L | ~0.4 | [1][2] | |||
| 10⁻² g/L | ~0.6 | [1] | |||
| 10⁻¹ g/L | ~0.8 | ||||
| 1 g/L | ~1.0 | ||||
| Phloeosinus aubei (Cypress Bark Beetle) | Female | 10 µg | Normalized response values were used. | This compound was identified as a male-produced pheromone component. | |
| Male | 10 µg | Normalized response values were used. | Females were attracted to a blend containing this compound. | ||
| Ips typographus (Spruce Bark Beetle) | Female | Not specified | Not specified | OSNs responsive to this compound are co-localized with those responsive to 1,8-cineole, which can suppress the neural response to this compound at high concentrations. | |
| Dendroctonus valens (Red Turpentine Beetle) | Not specified | Not specified | Olfactory sensitivity confirmed. |
Note: The EAG response values for Phyllotreta striolata are estimated from graphical data presented in the cited literature.
Experimental Protocols
This section details the methodology for conducting EAG experiments with this compound. The protocol is a synthesis of standard EAG procedures and specific details mentioned in the cited literature.
I. Materials and Reagents
-
Insect specimens: Healthy, adult insects of the target species.
-
This compound: High purity standard (e.g., >95%).
-
Solvent: Hexane or pentane (B18724) (redistilled, high purity).
-
Saline solution (Ringer's solution): For electrode contact. A typical composition is: NaCl, KCl, CaCl₂, NaHCO₃, and glucose dissolved in distilled water.
-
Filter paper discs.
-
Pasteur pipettes.
-
Parafilm.
-
Micropipettes.
II. Equipment
-
EAG system: Including a probe with micromanipulators, an amplifier, a data acquisition interface, and analysis software (e.g., Syntech EAG instrument with AutoSpike software).
-
Dissecting microscope.
-
Vortex mixer.
-
Fume hood.
-
Air delivery system: To provide a continuous, purified, and humidified air stream over the antenna.
-
Stimulus delivery controller: To deliver precise puffs of odorant.
III. Preparation of this compound Stimuli
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 g/L).
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ g/L).
-
Apply a known volume (e.g., 10 µL) of each this compound dilution onto a filter paper disc.
-
Allow the solvent to evaporate for approximately 2 minutes.
-
Place the loaded filter paper disc inside a clean Pasteur pipette.
-
Seal the ends of the pipette with parafilm to prevent the premature release of the volatile.
-
Prepare a negative control pipette with a filter paper disc treated only with the solvent.
IV. Antenna Preparation
-
Immobilize the insect (e.g., by chilling).
-
Carefully excise one antenna at the base using fine scissors or a sharp blade under a dissecting microscope.
-
Mount the excised antenna between two electrodes on the EAG probe. The electrodes are typically filled with saline solution to ensure good electrical contact. The distal end of the antenna is connected to the recording electrode, and the basal end is connected to the reference electrode.
V. EAG Recording
-
Position the antennal preparation in the continuous, humidified airstream.
-
Allow the preparation to stabilize for a few minutes.
-
Insert the tip of the stimulus pipette (containing this compound) into a hole in the main air tube, upstream of the antenna.
-
Deliver a puff of air (e.g., 1-2 seconds) through the pipette to carry the this compound stimulus over the antenna.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
Present the stimuli in a randomized order, starting with the lowest concentration, to avoid adaptation of the olfactory receptor neurons.
-
Include a negative control (solvent only) at the beginning and periodically throughout the experiment to monitor the baseline response.
-
Allow a sufficient interval between stimuli (e.g., 1 minute) for the antenna to recover.
VI. Data Analysis
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus presentation.
-
Subtract the average response to the negative control from the responses to this compound to correct for any mechanical or solvent-induced stimulation.
-
For comparative purposes, responses can be normalized. A common method is to express the response to a test compound as a percentage of the response to a standard reference compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences in the responses to different concentrations of this compound.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of odorant detection in insects, leading to an electrical signal that is measured in EAG studies.
Caption: Simplified diagram of the insect olfactory signaling pathway.
Experimental Workflow for EAG Studies with this compound
This diagram outlines the key steps involved in a typical EAG experiment, from stimulus preparation to data analysis.
Caption: Experimental workflow for electroantennography (EAG) studies.
References
Application Note: Chiral Separation of cis-Verbenol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust method for the chiral separation of (+)-cis-verbenol and (-)-cis-verbenol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The presented protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis who require accurate enantiomeric purity assessment. The method utilizes a polysaccharide-based chiral column under normal phase conditions, providing excellent resolution and peak shape. Detailed experimental protocols, data presentation, and a workflow diagram are provided to ensure successful implementation.
1. Introduction
cis-Verbenol (B83679) is a bicyclic monoterpene alcohol that exists as a pair of enantiomers, (+)-cis-verbenol and (-)-cis-verbenol. These enantiomers can exhibit different biological activities, making their separation and quantification crucial in fields such as pharmacology, toxicology, and food chemistry.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers.[3][4][5] The direct method of chiral separation, where enantiomers are separated on a CSP, is often preferred due to its speed and applicability on both analytical and preparative scales. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly versatile and have demonstrated broad applicability for a diverse range of chiral compounds.
This document provides a detailed protocol for the enantioselective analysis of this compound using a polysaccharide-based CSP, enabling the determination of enantiomeric purity and the quantification of individual enantiomers.
2. Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm) is a suitable starting point.
-
Solvents: HPLC grade n-hexane and isopropanol (B130326) (IPA).
-
Sample: A racemic standard of this compound, and individual enantiomer standards if available.
2.2. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
2.3. HPLC Method
The following HPLC conditions are a starting point and may require optimization for specific systems and columns.
| Parameter | Condition |
| Column | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
2.4. Method Optimization Notes
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease retention times but may also affect resolution. It is recommended to screen a range of compositions (e.g., from 98:2 to 90:10 n-hexane/IPA) to achieve optimal separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point. Adjusting the flow rate can influence resolution and analysis time.
-
Temperature: Column temperature can impact selectivity. Analyzing at different temperatures (e.g., 20 °C, 25 °C, 30 °C) can help to improve peak shape and resolution.
3. Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized HPLC conditions.
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) |
| (-)-cis-Verbenol | 12.5 | \multirow{2}{*}{> 2.0} |
| (+)-cis-Verbenol | 14.8 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used. The resolution value (Rs) should be greater than 1.5 for baseline separation.
4. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: A flowchart of the chiral HPLC separation process.
The method described in this application note provides a reliable and efficient protocol for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, baseline resolution of the two enantiomers can be achieved. This method is suitable for quality control, enantiomeric purity determination, and other analytical applications in the pharmaceutical, chemical, and agricultural industries. The provided workflow and protocol offer a solid foundation for researchers to implement and adapt this method for their specific analytical needs.
References
Application Notes & Protocols for de novo Biosynthesis of (+)-cis-Verbenol in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-cis-Verbenol is a bicyclic monoterpenoid and a crucial component of the aggregation pheromones of several bark beetle species, which are major forest pests.[1][2][3] Its chemical properties also make it a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Traditional production methods rely on the chemical conversion of α-pinene, which often results in a mixture of stereoisomers. The de novo biosynthesis of enantiopure (+)-cis-verbenol in a microbial host like Escherichia coli offers a promising and sustainable alternative.[1][2][3]
This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce (+)-cis-verbenol from a simple carbon source like glucose. The engineered pathway leverages a heterologous mevalonate (B85504) (MVA) pathway for the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to (+)-α-pinene, the direct precursor of (+)-cis-verbenol, which is subsequently hydroxylated to yield the final product.[1][2]
Metabolic Pathway Overview
The engineered biosynthetic pathway for (+)-cis-verbenol production in E. coli begins with the central carbon metabolism, which provides the initial substrate, acetyl-CoA. A heterologous MVA pathway is introduced to convert acetyl-CoA into IPP and DMAPP. These C5 units are then condensed to form geranyl pyrophosphate (GPP), the precursor for monoterpenes. GPP is subsequently cyclized to (+)-α-pinene, which is then oxidized to produce (+)-cis-verbenol.
Key Enzymatic Steps:
-
Isoprenoid Precursor Biosynthesis: The heterologous MVA pathway is utilized to enhance the production of IPP and DMAPP.
-
Geranyl Pyrophosphate (GPP) Synthesis: A synthase converts IPP and DMAPP into GPP. Specifically, neryl diphosphate (B83284) synthase from Solanum lycopersicum (SlNPPS1) has been shown to be effective.[1][2]
-
(+)-α-Pinene Synthesis: A truncated (+)-α-pinene synthase from Pinus taeda (PtPS30-39) catalyzes the cyclization of GPP to (+)-α-pinene.[1][2] The solubility and activity of this enzyme can be enhanced through fusion with a CM29 tag.[1][2]
-
(+)-cis-Verbenol Synthesis: A mutant cytochrome P450 from Pseudomonas putida (P450camF89W,Y98F,L246A) hydroxylates (+)-α-pinene to yield (+)-cis-verbenol.[1][2][3]
Quantitative Data Summary
The following table summarizes the production titers achieved in engineered E. coli strains.
| Strain Description | Product | Titer (mg/L) | Fold Increase (vs. initial strain) | Reference |
| Engineered E. coli with optimized expression of CM29*PtPS30-39 | (+)-α-Pinene | 134.12 | 9.5 | [2] |
| Engineered E. coli expressing the complete pathway including the P450cam mutant (Strain V03) | (+)-cis-Verbenol | 11.13 | - | [1][2][3] |
| Initial engineered E. coli strain for (+)-α-pinene production (before optimization) | (+)-α-Pinene | ~14.12 | 1.0 | [2] |
| Engineered E. coli strain YJM28 (flask fermentation) | α-Pinene | 5.44 | - | [4] |
| Engineered E. coli strain YJM28 (fed-batch fermentation) | α-Pinene | 970 | - | [4] |
Visualizations
Caption: Engineered metabolic pathway for de novo biosynthesis of (+)-cis-verbenol in E. coli.
Caption: General experimental workflow for (+)-cis-verbenol production and analysis.
Experimental Protocols
Protocol 1: Construction of Expression Plasmids
-
Gene Synthesis and Codon Optimization:
-
Synthesize the genes encoding SlNPPS1 (Solanum lycopersicum), truncated PtPS30-39 (Pinus taeda) with an N-terminal CM29 fusion tag, and the P450camF89W,Y98F,L246A mutant (Pseudomonas putida).
-
Codon-optimize all sequences for expression in E. coli.
-
-
Plasmid Backbone Selection:
-
Utilize compatible expression vectors with different antibiotic resistance markers for co-expression (e.g., pETDuet-1 and pCDFDuet-1).
-
Ensure plasmids contain strong inducible promoters (e.g., T7 promoter).
-
-
Cloning:
-
Amplify the synthesized genes using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the expression vectors with the corresponding restriction enzymes.
-
Ligate the digested genes into the linearized vectors using T4 DNA ligase.
-
Transform the ligation products into a cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotics.
-
Verify the correct insertion and sequence of the genes by colony PCR and Sanger sequencing.
-
Protocol 2: E. coli Strain Engineering and Cultivation
-
Host Strain:
-
Use an expression strain of E. coli, such as BL21(DE3), which contains the T7 RNA polymerase for inducible expression.
-
-
Transformation:
-
Prepare competent E. coli BL21(DE3) cells.
-
Co-transform the expression plasmids containing the biosynthetic pathway genes into the competent cells.
-
Plate the transformed cells on LB agar with the corresponding antibiotics and incubate overnight at 37°C.
-
-
Shake Flask Cultivation:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 mL of the overnight culture into 50 mL of Terrific Broth (TB) medium containing the antibiotics in a 250 mL shake flask.
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Simultaneously, add a 10% (v/v) overlay of dodecane (B42187) to capture the volatile products.
-
Reduce the temperature to 16-25°C and continue cultivation for 48-72 hours.
-
Protocol 3: Product Extraction and Analysis
-
Extraction:
-
After cultivation, centrifuge the culture broth to separate the cells and the dodecane layer.
-
Carefully collect the upper dodecane layer containing the extracted (+)-cis-verbenol and (+)-α-pinene.
-
To extract any remaining product from the cell pellet, resuspend the cells in a known volume of ethyl acetate (B1210297), vortex vigorously, and centrifuge to separate the organic and aqueous layers. Collect the ethyl acetate layer.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: Use a GC-MS system equipped with a chiral column (e.g., HP-5ms) to separate the stereoisomers.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 60°C, hold for 2 min, ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min, and hold for 2 min.
-
Carrier gas: Helium, constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Mass range: m/z 40-400.
-
-
Quantification: Prepare standard curves of authentic (+)-cis-verbenol and (+)-α-pinene of known concentrations. Analyze the extracted samples and quantify the products by comparing the peak areas to the standard curves.
-
Conclusion
The metabolic engineering of E. coli provides a robust platform for the de novo biosynthesis of (+)-cis-verbenol. By optimizing the expression of key enzymes and balancing the metabolic flux, significant titers of the target compound can be achieved. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own microbial production systems for this valuable monoterpenoid. Further improvements in production can be explored through strategies such as fed-batch fermentation, optimization of culture conditions, and further protein engineering of the pathway enzymes.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing cis-Verbenol in Field Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cis-Verbenol in field lures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound field lures.
| Issue | Possible Cause | Troubleshooting Steps |
| Low trap capture rates despite the known presence of the target insect. | 1. Degradation of this compound: The active pheromone may have degraded due to exposure to high temperatures or UV radiation. 2. Suboptimal Lure Release Rate: The release rate of this compound from the lure may be too high or too low. 3. Incorrect Trap Placement: Traps may be positioned in areas with high wind, which can disrupt the pheromone plume. | 1. Verify Lure Integrity: Analyze a sample of the lure using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and detect degradation products like verbenone. 2. Incorporate Stabilizers: If degradation is confirmed, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the lure formulation in future batches. 3. Optimize Lure Matrix: Adjust the polymer matrix of the lure to achieve a more controlled and consistent release rate. 4. Reposition Traps: Move traps to locations with less wind exposure, ensuring the pheromone plume can form effectively. |
| Inconsistent results between different batches of lures. | 1. Variability in Lure Manufacturing: Inconsistencies in the loading of this compound or the incorporation of stabilizers can lead to batch-to-batch differences. 2. Improper Storage of Lures: Exposure of some batches to heat or light during storage can cause premature degradation. | 1. Standardize Manufacturing protocols: Ensure precise and repeatable methods for lure preparation. 2. Implement Quality Control: Analyze a sample from each new batch of lures by GC-MS to confirm the concentration of this compound and any stabilizers. 3. Ensure Proper Storage: Store all lures in a cool, dark place, preferably refrigerated or frozen, in airtight, opaque containers until deployment. |
| Rapid decline in lure effectiveness in the field. | 1. "Flash-Off" Effect: A very high initial release of the pheromone can occur when a new lure is first exposed, leading to a rapid depletion of the active ingredient. 2. Environmental Factors: High ambient temperatures and intense sunlight can accelerate the degradation and volatilization of this compound. | 1. Pre-condition Lures: Air the lures for 24 hours in a controlled environment before placing them in the field to allow the initial high release rate to stabilize. 2. Use UV-Protectant Dispensers: Employ lure dispensers that incorporate UV-blocking materials to shield the this compound from photodegradation. 3. Add Antioxidants: Incorporate an antioxidant like BHT into the lure formulation to inhibit oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in field lures?
A1: The primary degradation pathways for this compound, a terpene alcohol, are oxidation and photo-oxidation. Exposure to atmospheric oxygen, especially in the presence of heat and UV radiation, can lead to its conversion to other compounds, most notably verbenone. This conversion reduces the concentration of the active pheromone and can potentially alter the attractiveness of the lure to the target insect species.
Q2: How can I extend the shelf-life of my this compound lures?
A2: To extend the shelf-life of your lures, proper storage is crucial. Lures should be stored in airtight, opaque containers in a refrigerator or freezer to minimize exposure to oxygen, light, and high temperatures. For long-term storage, freezing is recommended.
Q3: What is the role of an antioxidant like BHT in stabilizing this compound?
A3: Butylated Hydroxytoluene (BHT) is a synthetic antioxidant that functions as a free-radical scavenger.[1] In the context of a this compound lure, BHT can interrupt the oxidative degradation process by donating a hydrogen atom to peroxy radicals, thereby preventing them from reacting with and degrading the this compound molecules.[1] This helps to maintain the chemical integrity and efficacy of the pheromone for a longer period in the field.
Q4: What concentration of BHT should I use in my lures?
A4: The optimal concentration of BHT can vary depending on the lure matrix and environmental conditions. However, studies on other pheromones suggest that a concentration of 5-10% BHT relative to the active ingredient can significantly prolong the life of the lure without inhibiting the attractiveness of the pheromone.[2][3] It is advisable to conduct preliminary stability tests to determine the ideal concentration for your specific application.
Q5: How does temperature affect the degradation of this compound?
A5: Higher temperatures accelerate the rate of chemical reactions, including the oxidation of this compound. This leads to a faster decline in the concentration of the active pheromone in the lure. The release rate of the pheromone from the dispenser also increases with temperature, which can shorten the effective lifespan of the lure in the field.
Q6: Can UV radiation from sunlight degrade this compound?
A6: Yes, UV radiation provides the energy to initiate and propagate photo-oxidative reactions. This can lead to the degradation of this compound and a reduction in the efficacy of the lure. Using UV-protective materials for the lure dispenser can help to mitigate this effect.
Data Presentation
The following tables provide an overview of the expected degradation of this compound under various conditions and the potential efficacy of stabilizers. Note: As specific kinetic data for this compound is limited, the following data is based on general principles of terpene alcohol degradation and studies on similar compounds.
Table 1: Estimated Half-life of this compound in Field Lures under Different Environmental Conditions
| Condition | Estimated Half-life (Days) |
| Low Temperature (15°C), Low UV | 45-60 |
| Moderate Temperature (25°C), Moderate UV | 25-35 |
| High Temperature (35°C), High UV | 10-15 |
Table 2: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing this compound Degradation
| BHT Concentration (% w/w) | Estimated Increase in Lure Lifespan |
| 0% (Control) | 0% |
| 1% | 20-30% |
| 5% | 50-70% |
| 10% | 70-90% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lures
Objective: To evaluate the stability of this compound in a lure formulation under accelerated aging conditions.
Materials:
-
This compound lure samples (with and without stabilizer)
-
Temperature-controlled oven
-
UV-A and UV-B light source (optional)
-
Amber glass vials with PTFE-lined caps
-
Hexane (or other suitable solvent)
-
Internal standard (e.g., tetradecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation: Prepare multiple identical lure samples. A subset will serve as the control group and be stored at -20°C.
-
Accelerated Aging: Place the experimental samples in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C). If assessing photodegradation, expose the samples to a controlled UV light source.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, 28 days), remove a subset of experimental and control samples for analysis.
-
Extraction: Place an individual lure in a sealed vial with a known volume of solvent and agitate to extract the this compound.
-
GC-MS Analysis: Add a known amount of internal standard to each sample extract. Analyze the samples by GC-MS to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero samples.
Protocol 2: Field Evaluation of Lure Longevity
Objective: To determine the effective field life of a this compound lure by monitoring trap captures over time.
Materials:
-
Traps suitable for the target insect
-
This compound lures
-
Field site with a known population of the target insect
Methodology:
-
Trap Deployment: Deploy a series of identical traps baited with fresh lures in a randomized block design.
-
Data Collection: At regular intervals (e.g., weekly), record the number of target insects captured in each trap. Remove captured insects after counting.
-
Lure Aging: Do not replace the lures during the trial.
-
Data Analysis: Plot the average number of captures per trap against the age of the lure. The point at which trap captures significantly decline indicates the end of the lure's effective field life.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for accelerated stability testing.
Caption: Troubleshooting logic for low trap capture.
References
Technical Support Center: Overcoming Challenges in cis-Verbenol Purification
Welcome to the technical support center for cis-verbenol (B83679) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route or natural source. The most common impurities include its stereoisomer, trans-verbenol (B156527), unreacted starting materials such as α-pinene, and oxidation products like verbenone. Other related terpene alcohols and hydrocarbons may also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities.
-
Fractional distillation under reduced pressure is effective for large-scale purification to separate this compound from less volatile impurities.
-
Column chromatography (including flash chromatography) offers high resolution and is excellent for separating this compound from its isomers and other closely related impurities, making it suitable for obtaining high-purity material on a lab scale.
-
Recrystallization can be a cost-effective method for final polishing if a suitable solvent system can be found, but it may be challenging due to the low melting point of this compound and the potential for co-crystallization with impurities.
Q3: How can I effectively separate this compound from its isomer, trans-verbenol?
A3: Separating cis- and trans-verbenol is challenging due to their similar physical properties.
-
Fractional distillation can be attempted, but it requires a column with a high number of theoretical plates due to their close boiling points.
-
Column chromatography is generally more effective. Careful selection of the stationary phase and optimization of the mobile phase are crucial. Argentated silica (B1680970) gel chromatography, where silver ions interact differently with the double bonds of the isomers, can enhance separation.
-
Preparative gas chromatography (Prep-GC) can also be used for high-purity separation on a smaller scale.
Q4: What are the stability concerns during the purification of this compound?
A4: Terpenes like this compound can be sensitive to heat, acids, and oxygen.
-
Thermal degradation: Prolonged exposure to high temperatures during distillation can lead to decomposition or isomerization. It is crucial to use the lowest possible temperature by employing a vacuum.
-
Isomerization: Acidic conditions, for example from acidic silica gel in chromatography, can promote the isomerization of this compound. Using neutral-grade silica or deactivating the silica with a base like triethylamine (B128534) can mitigate this issue.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidation byproducts. Performing distillations under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling | - Vacuum is not low enough.- Heating temperature is too low. | - Check for leaks in the vacuum system. Ensure all joints are properly sealed.- Gradually increase the heating mantle temperature. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Rapid heating. | - Use a magnetic stir bar for even boiling.- Heat the distillation flask slowly and evenly. |
| Product is dark in color | - Thermal degradation due to high temperature.- Oxidation from exposure to air. | - Lower the distillation temperature by improving the vacuum.- Purge the distillation apparatus with an inert gas (e.g., nitrogen) before heating. |
| Poor separation of isomers | - Insufficient column efficiency (low number of theoretical plates).- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation (co-elution) | - Inappropriate solvent system.- Column is overloaded. | - Optimize the mobile phase. A good starting point is a solvent system that gives the target compound an Rf value of approximately 0.2 to 0.35 on a TLC plate.[1] Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| Tailing of peaks | - Interaction of the compound with the stationary phase (e.g., acidic silica). | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Use a deactivated or neutral stationary phase. |
| Compound is stuck on the column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Isomerization on the column | - Acidic nature of the silica gel. | - Use neutral silica gel or deactivate the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine.[2] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation | - Solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent.- Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[3][4] |
| Oiling out instead of crystallization | - The compound's melting point is lower than the boiling point of the solvent.- Cooling the solution too quickly. | - Use a lower boiling point solvent or a mixed solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low yield of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Evaporate some of the solvent and attempt to obtain a second crop of crystals from the mother liquor.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Impure crystals | - Impurities co-crystallized with the product.- Inefficient washing of the crystals. | - Perform a second recrystallization.- Wash the crystals with a small amount of ice-cold solvent. |
Data Presentation
Table 1: Physical Properties of Verbenol Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |
| This compound | 152.23 | 214-215[5][6] | 62-65[7][8] |
| trans-Verbenol | 152.23 | ~218 | - |
Note: The boiling point of trans-verbenol is very close to that of this compound, making their separation by distillation difficult.
Table 2: Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~100-110 |
| 5 | ~90-100 |
Note: These are estimated values. The actual boiling point may vary depending on the specific experimental setup and the purity of the compound.
Table 3: Example Solvent Systems for Column Chromatography of Terpenes
| Stationary Phase | Mobile Phase (Eluent) | Application |
| Silica Gel | Hexane (B92381)/Ethyl Acetate gradient | General separation of terpenes based on polarity. |
| Argentated Silica Gel | Hexane/Toluene gradient | Enhanced separation of unsaturated isomers like cis/trans-verbenol.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
Objective: To separate this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump with a cold trap and manometer
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all ground glass joints are lightly greased and sealed to maintain a good vacuum.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with the cold trap in between.
-
Start the stirrer and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Once the pressure is stable, begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the working pressure, change to a new receiving flask.
-
Collect the this compound fraction over a narrow temperature range.
-
Once the desired fraction is collected, or if the temperature starts to drop or rise significantly, stop the distillation by removing the heat source.
-
Allow the apparatus to cool down completely before slowly releasing the vacuum.
-
Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purification of this compound by Flash Column Chromatography
Objective: To separate this compound from its isomers and other closely related impurities.
Materials:
-
Crude this compound
-
Flash chromatography column
-
Silica gel (neutral grade, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.35 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture. If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp or with a suitable stain.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Determine the purity of the final product by GC-MS.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify impurities.
Materials:
-
Purified this compound sample
-
Solvent (e.g., hexane or ethyl acetate, GC grade)
-
GC-MS instrument
Typical GC-MS Parameters:
-
GC System: Agilent 8890 GC or similar
-
MS System: Agilent 5977C MSD or similar
-
GC Column: HP-5ms fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp: 5°C/min to 240°C
-
Hold at 240°C for 5 min
-
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: 40-300 amu
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.
-
Quantify the purity by calculating the relative peak areas.
Visualizations
This compound Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Co-elution in Column Chromatography
References
- 1. Troubleshooting 3 Stage KDT10 - Page 2 - Distillation - Future4200 [future4200.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. verbenol, 473-67-6 [thegoodscentscompany.com]
- 6. Verbenol | C10H16O | CID 61126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-CIS-VERBENOL CAS#: 18881-04-4 [m.chemicalbook.com]
- 8. (S)-顺式-马鞭草烯醇 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing cis-Verbenol Dosage for Beetle Attraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cis-verbenol (B83679) for beetle attraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the design and execution of effective pest management and research programs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and other semiochemicals for beetle attraction.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Beetle Attraction to Traps | Suboptimal Dosage: The release rate of this compound may be too low or too high. Dose-dependent responses have been observed in species like the mountain pine beetle (Dendroctonus ponderosae), where attraction increases and then decreases with rising pheromone concentration[1]. | 1. Consult Dose-Response Data: Refer to the quantitative data tables below for recommended release rates for your target species. 2. Conduct a Dose-Response Study: If optimal dosage is unknown for your target species or location, perform a preliminary experiment with a range of release rates. 3. Check Lure Efficacy: Ensure your lures are from a reputable supplier and have not expired. The release rate of pheromones can be affected by the type of lure device (e.g., bubble caps, laminar lures) and environmental conditions like temperature[2][3]. |
| Missing Synergists: this compound often acts in synergy with other pheromones and host volatiles. For example, for D. ponderosae, the presence of trans-verbenol (B156527), exo-brevicomin (B1210355), and myrcene (B1677589) is critical for maximizing attraction[2][4]. For Ips typographus, 2-methyl-3-buten-2-ol (B93329) (MB) is an essential synergistic component. | 1. Verify Pheromone Blend: Ensure you are using the correct combination of semiochemicals for your target species. 2. Check Release Rates of All Components: The ratio of different semiochemicals can be as important as their presence. For instance, the ratio of cis- to trans-verbenol can influence the sex-specific response of D. ponderosae. | |
| Presence of Antagonists/Inhibitors: Verbenone (B1202108), an anti-aggregation pheromone, can significantly reduce trap catches of several bark beetle species, including D. ponderosae and Ips species. High concentrations of certain host compounds can also have an inhibitory effect. | 1. Survey the Area: Check for sources of verbenone, such as trees that have been mass-attacked and are in later stages of colonization. 2. Trap Placement: Position traps away from potential sources of inhibitory compounds. | |
| Environmental Factors: High winds can disrupt the pheromone plume, making it difficult for beetles to locate the trap. Temperature can affect both beetle flight activity and the release rate of pheromones from lures. | 1. Consider Weather Conditions: Deploy traps during periods of suitable weather for beetle flight. Avoid placing traps in areas with consistently high winds. 2. Monitor Temperature: Be aware that lure release rates are often calibrated for a specific temperature range. Extreme temperatures may alter the intended dosage. | |
| High Variability in Trap Catches | Inconsistent Trap Placement: The location of traps relative to susceptible hosts, forest edges, and other traps can significantly impact catch numbers. | 1. Standardize Trap Locations: Place traps at a consistent distance from host trees and from each other. A distance of at least 15 meters between traps is often recommended to avoid interference. 2. Replication: Use multiple replicates of each treatment to account for spatial variability. |
| Beetle Population Dynamics: Trap catches will naturally vary with the local population density and flight period of the target beetle. | 1. Timing of Deployment: Deploy traps just before or at the beginning of the expected flight period of the target species. 2. Long-Term Monitoring: For population monitoring, collect data over the entire flight season to capture peaks in activity. | |
| Attraction of Non-Target Species | Shared Pheromone Components: Some pheromone components are shared among different beetle species, leading to the capture of non-target insects. | 1. Use Species-Specific Blends: Incorporate all known components of the target species' pheromone to increase specificity. 2. Adjust Ratios: The specific ratio of pheromone components can sometimes enhance specificity. |
| Host Volatiles: Host volatiles like myrcene can be attractive to a broader range of insects that utilize the same host trees. | 1. Minimize Non-Essential Host Volatiles: If non-target captures are a significant issue, consider experiments with and without certain host volatiles to assess their impact on specificity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal release rate of this compound for attracting mountain pine beetles (Dendroctonus ponderosae)?
A1: The optimal release rate is dose-dependent and can be influenced by the presence of other semiochemicals. In one study, a release rate of approximately 3.38 mg/day of this compound, in combination with trans-verbenol (2.58 mg/day), myrcene (281 mg/day), and exo-brevicomin (0.01 mg/day), was used effectively. However, another study showed that beetle attraction can increase and then decrease with increasing release rates of a cis- and trans-verbenol blend, suggesting that an optimal range exists which may vary with local beetle population levels.
Q2: Is this compound effective on its own for attracting Ips typographus?
A2: No, this compound is not effective on its own for attracting I. typographus. It is an essential component of the aggregation pheromone, but it requires the presence of 2-methyl-3-buten-2-ol (MB) for significant attraction. The blend becomes non-attractive if either this compound or MB is removed.
Q3: What is the significance of the cis:trans-verbenol ratio?
A3: The ratio of cis- to trans-verbenol can be critical and elicit sex-specific responses in some species. For D. ponderosae, both isomers are required to maximize the attraction of females, which are the sex that initiates attacks on host trees. Wild female D. ponderosae produce a cis:trans ratio of approximately 2:98, while axenically-reared beetles produce a ratio of 14:86.
Q4: How does verbenone affect beetle attraction to this compound?
A4: Verbenone is an anti-aggregation pheromone for several bark beetle species, including D. ponderosae and Ips species. It signals that a host is fully colonized and is no longer suitable for new attacks. The presence of verbenone can significantly reduce or inhibit the attraction of beetles to aggregation pheromones like this compound. This effect is also dose-dependent.
Q5: What type of trap is most effective for use with this compound baits?
A5: Lindgren multiple-funnel traps are commonly used and have been shown to be effective in numerous field studies for capturing bark beetles when baited with this compound and its synergists. The placement and maintenance of these traps are crucial for optimal performance.
Quantitative Data Presentation
Table 1: Semiochemical Release Rates for Mountain Pine Beetle (Dendroctonus ponderosae) Attraction
| Semiochemical | Release Rate (mg/day) | Lure Type | Chemical Purity (%) | Notes | Reference(s) |
| This compound | ~ 3.38 | Polyethylene (B3416737) bubble-cap | Not specified | Temperature: 24-27 °C | |
| trans-Verbenol | ~ 2.58 | Polyethylene bubble-cap | Not specified | Temperature: 24-27 °C | |
| exo-Brevicomin | ~ 0.01 | Laminar lure | 98% | Temperature: 24 °C | |
| Myrcene | ~ 281 | Polyethylene screw-cap bottle | 98% | Temperature: 24 °C | |
| Verbenols (13:87 cis:trans) | ~ 1.74 (combined) | Polyethylene bubble-cap | 98% | Temperature: 24 °C | |
| Verbenone (inhibitor) | ~ 14 | Black polyethylene bubble-cap | >98% | Temperature: 24-28 °C |
Table 2: Pheromone Components and Release Rates for European Spruce Bark Beetle (Ips typographus) Attraction
| Semiochemical | Release Rate (mg/day) | Notes | Reference(s) |
| (S)-cis-Verbenol | 0.9 | Used in combination with 2-methyl-3-buten-2-ol. | |
| 2-Methyl-3-buten-2-ol | 9.1 | Essential synergist for this compound. | |
| This compound & 2-Methyl-3-buten-2-ol | Varied | The highest number of beetles were captured at traps with the highest release rates. |
Experimental Protocols
Protocol 1: Field Trapping Assay for Dendroctonus ponderosae
Objective: To determine the attraction of D. ponderosae to a blend of semiochemicals including this compound.
Materials:
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Lindgren 8-unit or 12-unit multiple-funnel traps.
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Pheromone lures: this compound, trans-verbenol, (±)-exo-brevicomin, and myrcene. Lures should be from a reputable commercial supplier with known release rates.
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Collection cups for traps.
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A suitable killing agent for the collection cups (e.g., a small amount of dichlorvos-impregnated plastic strip) or a non-lethal trapping fluid (e.g., soapy water), depending on the experimental goals.
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Rope or wire for suspending traps.
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GPS unit for recording trap locations.
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Flagging tape for marking trap locations.
Methodology:
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Site Selection: Choose a stand of mature lodgepole pine, the primary host of D. ponderosae.
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Trap Deployment:
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Suspend traps from ropes between two trees, ensuring the top of the funnel is approximately 1.3-1.5 meters above the ground.
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Establish a grid or transect of traps, with a minimum spacing of 15-20 meters between traps to minimize interference.
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Replicate treatments across multiple blocks to account for spatial variation.
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-
Baiting:
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Attach the pheromone lures to the trap according to the manufacturer's instructions. Typically, lures are hung from the top or inside the funnels.
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The standard attractive blend for D. ponderosae consists of this compound, trans-verbenol, exo-brevicomin, and myrcene.
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Include unbaited traps as a negative control.
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-
Data Collection:
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Collect trapped beetles at regular intervals (e.g., every 24-48 hours) to prevent specimen degradation and trap saturation.
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Count and record the number of male and female D. ponderosae captured in each trap.
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-
Data Analysis:
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Transform count data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of statistical tests.
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Use analysis of variance (ANOVA) or a similar statistical method to compare trap catches among different treatments.
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Visualizations
Caption: Diagram 1: A generalized workflow for a field experiment testing beetle pheromone lures.
References
Technical Support Center: Verbenol Isomer Separation
Welcome to the technical support center for the chiral separation of verbenol (B1206271) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of verbenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating verbenol isomers?
The primary methods for resolving verbenol isomers are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1][2][3][4] The choice between these techniques often depends on the sample volatility, concentration, and the available equipment. Chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, are widely used in both HPLC and GC for this purpose.[5]
Q2: I am observing poor or no resolution of my verbenol isomers. What are the likely causes?
Poor resolution of verbenol isomers can stem from several factors:
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Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient enantioselectivity for verbenol.
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Suboptimal Mobile/Carrier Gas and Conditions: The composition of the mobile phase in HPLC or the carrier gas flow rate and temperature program in GC is crucial for effective separation.
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Incorrect Temperature: Temperature plays a significant role in chiral recognition and can affect resolution. The optimal temperature is specific to the method and analytes.
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Low Column Efficiency: This can be due to an old or contaminated column, improper packing, or an inappropriate flow rate.
Q3: Can derivatization improve the separation of verbenol isomers?
Yes, derivatization can significantly improve the separation of verbenol isomers. By converting the isomers into diastereomers using a chiral derivatizing agent, their separation on a standard achiral column becomes possible. Derivatization can also improve the volatility and thermal stability of verbenol for GC analysis and enhance detection sensitivity.
Troubleshooting Guide: Poor Separation of Verbenol Isomers
This guide addresses the common problem of poor or partial separation of verbenol isomers.
Problem: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | - Consult literature for CSPs known to be effective for terpene alcohol isomers (e.g., cyclodextrin-based CSPs like LIPODEX® E). - If possible, screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). | Identification of a suitable CSP that provides at least partial separation. |
| Suboptimal Mobile Phase (HPLC) | - Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol (B145695) in hexane (B92381) for normal phase). - Utilize Different Modifiers: Test different alcohols (methanol, ethanol, isopropanol) as they can alter chiral recognition. - Additives: For basic or acidic impurities that may interfere, consider adding a small amount of a corresponding modifier (e.g., trifluoroacetic acid or diethylamine). | Improved peak shape and increased separation between enantiomers. |
| Suboptimal Carrier Gas/Temperature Program (GC) | - Optimize Temperature Program: An initial isothermal period at a lower temperature can enhance the resolution of early-eluting peaks. Adjust the temperature ramp rate (e.g., 3 °C/min). - Adjust Carrier Gas Flow: Lowering the flow rate can increase column efficiency and improve resolution. | Sharper peaks and better baseline separation. |
| Incorrect Temperature | - Systematically vary the column temperature. Both increasing and decreasing the temperature can impact resolution, and the optimal temperature is compound- and method-specific. | Determination of the optimal temperature for maximal resolution. |
Problem: Peak Tailing or Fronting
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Interactions with Stationary Phase | - For HPLC, add a competing agent to the mobile phase. For instance, for interactions with residual silanol (B1196071) groups, a small amount of a polar solvent like water or a competing amine can be added. | Improved, more symmetrical peak shape. |
| Column Overload | - Reduce the concentration of the sample being injected. | Sharper, more symmetrical peaks. |
| Column Contamination or Degradation | - Flush the column with a strong solvent according to the manufacturer's instructions. - If performance does not improve, the column may need to be replaced. | Restoration of column performance and peak shape. |
Experimental Protocols
Key Experiment: Chiral GC Analysis of Verbenol Isomers
This protocol provides a starting point for the chiral separation of verbenol isomers using Gas Chromatography.
Materials:
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Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
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Chiral Capillary Column (e.g., LIPODEX® E, 25 m x 0.25 mm)
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Verbenol isomer standard mixture
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Carrier Gas: Hydrogen or Helium
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Injector and Detector gases: Hydrogen, Air
Methodology:
-
Sample Preparation: Prepare a dilute solution of the verbenol isomer mixture in a suitable solvent (e.g., hexane or ethanol).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Hydrogen at a pressure of 100 kPa
-
Temperature Program:
-
Initial Temperature: 45 °C, hold for 2 minutes
-
Ramp: Increase to 135 °C at a rate of 3 °C/min
-
-
-
Injection: Inject 1 µL of the prepared sample.
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Data Analysis: Integrate the peaks corresponding to the different verbenol isomers. Calculate the resolution (Rs) between adjacent peaks. A resolution of Rs ≥ 1.5 is considered baseline separation.
Quantitative Data Example (from literature):
| Isomer | Retention Time (min) - Example |
| (1S)-cis-verbenol | Varies with exact conditions |
| (1R)-cis-verbenol | Varies with exact conditions |
| (1S)-trans-verbenol | Varies with exact conditions |
| (1R)-trans-verbenol | Varies with exact conditions |
Note: The actual retention times will depend on the specific instrument, column, and precise experimental conditions. The provided temperature program is a starting point and may require optimization.
Visualizations
Troubleshooting Workflow for Poor Verbenol Isomer Separation
Caption: A logical workflow for troubleshooting poor separation of verbenol isomers.
Experimental Workflow for Chiral GC Method Development
References
- 1. Chiral separation of individual stereoisomers of verbenol and verbenone [chromaappdb.mn-net.com]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Stability of cis-Verbenol Formulations
Welcome to the Technical Support Center for cis-Verbenol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various experimental and pharmaceutical preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation development.
Troubleshooting Guide
This guide addresses specific issues that may arise during your work with this compound formulations.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency over a short period. | Volatility: this compound, as a monoterpene, is inherently volatile and can evaporate from the formulation.[1] | - Store formulations in airtight containers.[1] - Work in a controlled environment with minimized airflow. - Consider encapsulation techniques to reduce volatility. |
| Change in aroma or color of the formulation. | Oxidation: Exposure to oxygen can lead to the degradation of this compound, potentially forming verbenone (B1202108) and other oxidation byproducts.[2] | - Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). - Incorporate antioxidants such as tocopherol (Vitamin E), ascorbic acid, or butylated hydroxytoluene (BHT) into the formulation. |
| Formation of isomers (e.g., trans-Verbenol). | Isomerization: Exposure to heat, light, or certain catalysts can cause the conversion of this compound to its trans-isomer or other related compounds. | - Control the temperature during all processing and storage steps. - Protect the formulation from light by using amber-colored containers or storing it in the dark.[1] - Evaluate the compatibility of all excipients to avoid catalytic effects. |
| Phase separation or precipitation in liquid formulations. | Poor Solubility/Dispersion: this compound is poorly soluble in aqueous solutions, which can lead to instability in hydrophilic formulations. | - Utilize co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol) to improve solubility. - Employ emulsification techniques, such as creating nanoemulsions, to form stable dispersions. - Consider forming inclusion complexes with cyclodextrins to enhance aqueous solubility. |
| Inconsistent results in stability studies. | Analytical Method Variability: The analytical method used to quantify this compound may not be stability-indicating, leading to inaccurate measurements. | - Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), that can separate this compound from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, typical for monoterpenes, are oxidation, isomerization, and volatilization. Oxidation can lead to the formation of verbenone and other oxygenated derivatives.[2] Isomerization can result in the conversion to trans-verbenol (B156527) and other structurally related terpenes. Due to its relatively low molecular weight and vapor pressure, volatilization can lead to a significant loss of the active compound from the formulation, especially at elevated temperatures.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound through several mechanisms. Increased temperature enhances its volatility, leading to evaporative losses. It can also provide the energy required for isomerization and oxidation reactions to occur at a faster rate.[2][3] For optimal stability, it is recommended to store this compound formulations at controlled room temperature or under refrigeration, while avoiding freezing unless the formulation is designed for it.[1]
Q3: What is the influence of pH on the stability of this compound in aqueous formulations?
Q4: What are the most effective methods to enhance the stability of this compound?
A4: Encapsulation is one of the most effective strategies to enhance the stability of volatile and sensitive compounds like this compound. Key methods include:
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Nanoemulsions: Encapsulating this compound in the oil phase of a nanoemulsion can protect it from oxidation and control its release.
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Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins can increase the aqueous solubility and protect this compound from degradation by shielding it within the cyclodextrin cavity.
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Polymeric Nanoparticles: Incorporating this compound into a solid polymeric matrix can significantly reduce its volatility and protect it from environmental factors.
The addition of antioxidants and the use of appropriate packaging (airtight and light-protected) are also crucial complementary strategies.[1]
Q5: How can I analyze the stability of my this compound formulation?
A5: A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are the most common techniques.[6] These methods should be able to separate and quantify this compound in the presence of its potential degradation products, impurities, and other formulation excipients. A forced degradation study is recommended to generate potential degradation products and validate the specificity of the analytical method.[1][7][8]
Data Presentation
Table 1: General Stability Profile of Monoterpenes (as a proxy for this compound)
| Parameter | Condition | Observation | Recommendation |
| Temperature | Elevated (e.g., >40°C) | Increased degradation and volatilization.[2] | Store at controlled room temperature or refrigerated.[1] |
| pH | Acidic (<4) or Alkaline (>8) | Potential for increased degradation (based on similar compounds).[5] | Maintain pH in the neutral to slightly acidic range. |
| Light Exposure | UV or prolonged daylight | Can induce isomerization and oxidation. | Store in amber or opaque containers.[1] |
| Oxygen Exposure | Ambient air | Promotes oxidation to verbenone and other byproducts.[2] | Use inert gas blanketing (N₂, Ar) and/or add antioxidants. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes a high-pressure homogenization method to prepare an oil-in-water (O/W) nanoemulsion of this compound.
Materials:
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This compound
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Carrier oil (e.g., Medium Chain Triglycerides - MCT oil)
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Surfactant (e.g., Tween 80)
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Co-surfactant (e.g., Span 80)
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Purified water
Procedure:
-
Oil Phase Preparation:
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Dissolve a specific amount of this compound in the carrier oil (e.g., 1-5% w/w).
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Add the surfactant and co-surfactant to the oil phase.
-
Gently heat the mixture to 40-50°C under constant stirring until a homogenous solution is formed.
-
-
Aqueous Phase Preparation:
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Heat the purified water to the same temperature as the oil phase.
-
-
Pre-emulsion Formation:
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Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.
-
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Homogenization:
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Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
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Cool the resulting nanoemulsion to room temperature.
-
-
Characterization:
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Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
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Determine the encapsulation efficiency by quantifying the amount of non-encapsulated this compound.
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Protocol 2: Formation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol outlines the co-precipitation method for preparing a this compound inclusion complex with β-cyclodextrin.
Materials:
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This compound
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β-Cyclodextrin
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Ethanol
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Purified water
Procedure:
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Cyclodextrin Solution:
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Dissolve β-cyclodextrin in purified water with heating (e.g., 50-60°C) and stirring to obtain a saturated solution.
-
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This compound Solution:
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Dissolve this compound in a minimal amount of ethanol.
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Complexation:
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Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution under continuous stirring.
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Continue stirring the mixture at the elevated temperature for several hours (e.g., 4-6 hours).
-
-
Precipitation and Recovery:
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Allow the mixture to cool slowly to room temperature and then store it at a lower temperature (e.g., 4°C) overnight to facilitate the precipitation of the inclusion complex.
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Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
-
Washing and Drying:
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Wash the collected precipitate with a small amount of cold ethanol to remove any surface-adsorbed this compound.
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Dry the final product under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization:
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Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for developing a stable this compound formulation.
References
- 1. Stability of monoterpenes encapsulated in gum Arabic by spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - ProQuest [proquest.com]
- 5. Parabola-like shaped pH-rate profile for phenols oxidation by aqueous permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Degradation of α-terpineol in aqueous solution by UV/H2O2: kinetics, transformation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in cis-Verbenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of cis-verbenol (B83679).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary routes: oxidation of α-pinene and reduction of verbenone (B1202108).
Route 1: Oxidation of α-Pinene
Issue 1: Low Selectivity for Verbenol (B1206271) Isomers (High Formation of Other Oxidation Products)
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Question: My reaction is consuming α-pinene, but the yield of verbenol (cis and trans) is low, with a complex mixture of other products like α-pinene oxide, campholenic aldehyde, and myrtenal. How can I improve the selectivity for verbenol?
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Answer: Low selectivity towards verbenol in α-pinene oxidation is a common issue and can be addressed by optimizing several reaction parameters:
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Catalyst Choice: The type of catalyst plays a crucial role. Titanium silicate (B1173343) catalysts, such as TS-1 and Ti-SBA-15, are known to promote the oxidation of α-pinene. For instance, a TS-1 catalyst with a titanium content of 5.42 wt% has shown good results.[1][2][3]
-
Reaction Temperature: Temperature significantly influences the product distribution. Lower temperatures (e.g., 30-50°C) tend to favor the formation of verbenol and verbenone, while higher temperatures can lead to over-oxidation and the formation of other by-products.[4] It has been observed that increasing the temperature from 75°C to 100°C can decrease the selectivity for α-pinene oxide and increase the formation of other compounds.[1]
-
Reaction Time: Shorter reaction times are generally preferred to minimize the formation of secondary oxidation products. Prolonged reaction times can lead to the conversion of verbenol to verbenone and other degradation products.
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Oxidizing Agent: The choice of oxidizing agent is critical. Molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used. The concentration and rate of addition of the oxidizing agent should be carefully controlled to avoid over-oxidation.
-
Issue 2: Poor cis/trans Verbenol Ratio
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Question: I am successfully synthesizing verbenol, but the ratio of the desired cis-isomer to the trans-isomer is low. How can I improve the stereoselectivity of the reaction?
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Answer: Achieving a high cis/trans ratio in the direct oxidation of α-pinene is challenging. The stereoselectivity is influenced by the catalyst and reaction conditions. While specific catalysts can offer some control, this route often yields a mixture of isomers. For applications requiring high isomeric purity, the reduction of verbenone is generally the preferred method.
Route 2: Reduction of Verbenone
Issue 3: High Formation of trans-Verbenol (B156527)
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Question: The reduction of verbenone in my experiment is yielding a significant amount of the undesired trans-verbenol isomer. What can I do to increase the yield of this compound?
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Answer: The stereochemical outcome of verbenone reduction is highly dependent on the reducing agent and reaction conditions. To favor the formation of this compound, consider the following:
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Luche Reduction Conditions: The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium salt, typically cerium(III) chloride (CeCl₃), is highly recommended. This method, known as the Luche reduction, significantly enhances the formation of the cis-isomer. The cerium ion is believed to coordinate with the carbonyl group, leading to a sterically hindered approach for the hydride transfer, which favors the formation of the thermodynamically less stable cis-isomer.
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Solvent: The choice of solvent can influence the cis/trans ratio. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used in Luche reductions.
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Temperature: Performing the reduction at low temperatures (e.g., below 0°C) can further improve the selectivity for the cis-isomer.
-
Issue 4: Presence of Saturated By-products (Verbanol)
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Question: My final product contains a significant amount of verbanol, indicating over-reduction. How can I prevent this?
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Answer: The formation of verbanol results from the reduction of the double bond in the verbenone ring. To minimize this side reaction:
-
Use a Milder Reducing Agent: Sodium borohydride is generally preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which is more likely to reduce both the carbonyl group and the double bond.
-
Stoichiometry of the Reducing Agent: Carefully control the molar ratio of the reducing agent to the verbenone. Using a large excess of NaBH₄ can increase the likelihood of over-reduction.
-
Reaction Time and Temperature: Monitor the reaction progress closely and quench the reaction as soon as the verbenone has been consumed. Lowering the reaction temperature can also help to control the reactivity and reduce the formation of saturated by-products.
-
Frequently Asked Questions (FAQs)
Q1: What are the major by-products to expect in the synthesis of this compound from α-pinene?
A1: The oxidation of α-pinene is a complex reaction that can lead to a variety of by-products. The most common include:
-
trans-Verbenol: The stereoisomer of this compound.
-
Verbenone: The ketone precursor to verbenol, formed by further oxidation of verbenol.
-
α-Pinene Oxide: An epoxide formed from the oxidation of the double bond.
-
Campholenic Aldehyde: A rearrangement product of α-pinene oxide.
-
Other Allylic Oxidation Products: Such as trans-pinocarveol, myrtenal, and myrtenol.
Q2: What are the main by-products in the synthesis of this compound from verbenone?
A2: The primary by-products in the reduction of verbenone are:
-
trans-Verbenol: The undesired stereoisomer.
-
Verbanol: The fully saturated alcohol resulting from the reduction of both the carbonyl group and the carbon-carbon double bond.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method. A solvent system of ethyl acetate (B1210297) and petroleum ether (or hexane) in a ratio of approximately 1:5 (v/v) can be used for elution. The polarity of the solvent system may need to be optimized based on the specific composition of your product mixture. Monitoring the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) will help in isolating the pure this compound.
Q4: What analytical techniques are best suited for monitoring the reaction and analyzing the final product?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose. It allows for the separation, identification, and quantification of this compound and its various by-products. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile products.
Data Presentation
Table 1: Influence of Reaction Temperature on α-Pinene Oxidation over TS-1_2 Catalyst
| Temperature (°C) | α-Pinene Conversion (%) | Selectivity to α-Pinene Oxide (%) | Selectivity to Verbenol (%) | Selectivity to Verbenone (%) |
| 75 | ~23 | 23 | ~14-18 | 19 |
| 85 | 31 | 26 | 15 | 12 |
| 100 | 49 | 1 | ~14-18 | 20 |
Data synthesized from Wróblewska et al. (2021).
Table 2: Product Distribution in the Reduction of Verbenone
| Reducing System | Solvent | Temperature (°C) | This compound (%) | trans-Verbenol (%) | Verbanol (%) | Unreacted Verbenone (%) |
| NaBH₄ | Aqueous Ethanol | < 0 | High | Low | Low | - |
| NaBH₄-CeCl₃ | Aqueous Ethanol | < 0 | 89.4 | 3.9 | 4.8 | 0.2 |
| LiAlH₄ | Aprotic Solvent | - | Lower | Higher (up to 18%) | - | - |
Data for NaBH₄-CeCl₃ from Russian Patent RU2189967C1. Data for LiAlH₄ is qualitative based on literature.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of α-Pinene using a TS-1 Catalyst
This protocol is a general guideline based on the literature for the oxidation of α-pinene using a titanium silicate catalyst.
Materials:
-
α-pinene
-
TS-1 catalyst (e.g., TS-1_2 with 5.42 wt% Ti)
-
Solvent (optional, the reaction can be run neat)
-
Oxygen (gas)
-
Reaction vessel equipped with a stirrer, gas inlet, and condenser
Procedure:
-
Charge the reaction vessel with α-pinene and the TS-1 catalyst (e.g., 1 wt% of catalyst relative to α-pinene).
-
If using a solvent, add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 85°C) with vigorous stirring.
-
Introduce a continuous flow of oxygen into the reaction mixture.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS.
-
Once the desired conversion of α-pinene is achieved (e.g., after 6 hours), stop the heating and the oxygen flow.
-
Cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The crude product can then be purified by column chromatography.
Protocol 2: Synthesis of this compound via Reduction of Verbenone (Luche Reduction)
This protocol is based on the method described in Russian Patent RU2189967C1 for the stereoselective reduction of verbenone.
Materials:
-
Verbenone
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
40% Aqueous ethanol
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Dissolve verbenone in 40% aqueous ethanol in a reaction vessel equipped with a stirrer.
-
Cool the solution to a temperature below 0°C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium borohydride and cerium(III) chloride in 40% aqueous ethanol. The molar ratio of verbenone:NaBH₄:CeCl₃ should be approximately 1:1:0.5.
-
Slowly add the NaBH₄-CeCl₃ solution to the cooled verbenone solution with continuous stirring, maintaining the temperature below 0°C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature and monitor the reaction progress by TLC or GC until the verbenone is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Evaporate the ethanol from the reaction mixture under reduced pressure.
-
The resulting aqueous mixture can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The crude product, which will be a crystalline mass, can be further purified by recrystallization from hexane to yield pure this compound.
Protocol 3: GC-MS Analysis of Reaction Products
This is a general protocol for the analysis of the product mixture from this compound synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5ms, DB-WAX).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).
-
Filter the diluted sample through a syringe filter (0.22 µm) into a GC vial.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peaks corresponding to this compound, trans-verbenol, verbenone, and other by-products by comparing their mass spectra and retention times with those of authentic standards or with data from mass spectral libraries (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Reaction pathways for the oxidation of α-pinene, leading to cis/trans-verbenol and major by-products.
Caption: Product distribution in the reduction of verbenone, highlighting the desired this compound and common by-products.
Caption: A logical workflow for troubleshooting common issues encountered during this compound synthesis.
References
- 1. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low EAG Response to Synthetic cis-Verbenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common issue of low electroantennogram (EAG) response to synthetic cis-Verbenol. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound-Related Issues
Q1: My synthetic this compound is eliciting a significantly lower EAG response than expected. What could be the cause related to the compound itself?
A low response can often be traced back to the synthetic compound. Here are several potential causes:
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Incorrect Isomer: The term "this compound" can refer to different stereoisomers. Insect olfactory receptors are often highly specific to a particular isomer.[1] Ensure you are using the correct biologically active isomer for your target insect species.
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Low Purity: Impurities in the synthetic compound can interfere with the EAG response. These impurities might mask the activity of this compound or even inhibit the response of the olfactory receptor neurons.
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Degradation: Over time, or due to improper storage, your synthetic this compound may have degraded, leading to a lower concentration of the active compound.
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Solvent Issues: The solvent used to dilute the this compound could be causing issues. Ensure the solvent is of high purity and does not elicit a response on its own. It is also crucial to allow the solvent to fully evaporate from the filter paper before stimulus delivery.[2]
Troubleshooting Steps:
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Verify the Isomer: Cross-reference the specific isomer of this compound known to be active in your target insect species with the product specifications of your synthetic compound.
-
Check Purity: If possible, analyze the purity of your synthetic this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, properly stored sample of synthetic this compound.
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Run a Solvent Control: Always run a control with the solvent alone to ensure it is not causing any antennal response or suppression.[2][3]
Experimental Setup and Protocol Issues
Q2: I've confirmed the integrity of my synthetic this compound, but the EAG response is still low. What experimental factors could be at play?
Several aspects of your EAG setup and protocol can lead to diminished responses.[4]
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Electrode Contact: Poor electrical contact between the electrodes and the antenna is a common cause of weak signals.
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Antennal Preparation: Damage to the antenna during excision and mounting can significantly reduce its responsiveness. The physiological state of the insect (e.g., age, mating status) can also influence responses.
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Airflow Rate: The rate of the humidified air stream carrying the odorant to the antenna is critical. If the flow is too high or too low, the response can be affected.
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Stimulus Delivery: The duration and concentration of the stimulus puff are important variables. Inconsistent stimulus delivery will lead to variable results.
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Antennal Fatigue: Repeated stimulation without sufficient recovery time between puffs can lead to antennal fatigue and decreased responsiveness.
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Electrical Noise: High background noise from nearby electrical equipment can obscure the EAG signal.
Troubleshooting Steps:
-
Ensure Good Electrode Contact: Use an appropriate amount of conductive gel and ensure the electrodes are properly positioned on the antenna.
-
Refine Antennal Preparation: Handle the antennae with care during preparation. Use healthy insects of the appropriate age and physiological state.
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Optimize Airflow: Maintain a constant and optimized airflow rate throughout the experiment.
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Standardize Stimulus Delivery: Use a stimulus controller for consistent puff duration and ensure accurate dilutions of your synthetic this compound.
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Allow for Recovery: Ensure adequate time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
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Minimize Electrical Noise: Use a Faraday cage to shield the setup and ensure all equipment is properly grounded.
Data Presentation
For a systematic approach to troubleshooting, it is essential to collect and analyze dose-response data. The following table provides a template for presenting such data, with hypothetical values for illustrative purposes.
| Concentration of Synthetic this compound | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Solvent Control (e.g., Hexane) | 0.04 ± 0.01 | 0 |
| 1 ng/µL | 0.22 ± 0.03 | 12 |
| 10 ng/µL | 0.75 ± 0.06 | 48 |
| 100 ng/µL | 1.55 ± 0.11 | 95 |
| 1 µg/µL | 1.62 ± 0.14 | 100 |
| 10 µg/µL | 1.59 ± 0.13 | 98 |
Experimental Protocols
Detailed Protocol for Electroantennography (EAG)
This protocol outlines the key steps for conducting EAG experiments with synthetic this compound.
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Preparation of Stimulus:
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Prepare a stock solution of synthetic this compound in a high-purity solvent (e.g., hexane) at a concentration of 10 µg/µL.
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Create a serial dilution series from the stock solution to obtain a range of concentrations (e.g., 0.001 µg/µL to 10 µg/µL).
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Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).
-
Prepare a control cartridge with the solvent only.
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Allow the solvent to evaporate for at least 2 minutes before use.
-
-
Insect Preparation (Excised Antenna Method):
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Anesthetize the insect by chilling it on ice or using CO2.
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Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
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Mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.
-
-
EAG Recording:
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Place the prepared antenna within a continuous stream of purified and humidified air.
-
Allow the preparation to stabilize.
-
Present the solvent control first to ensure there is no response to the solvent alone.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge to introduce the this compound into the continuous airflow.
-
Record the resulting EAG response.
-
Present the different concentrations in a randomized order to avoid adaptation effects.
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Periodically present a standard reference compound to monitor the viability of the antennal preparation.
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway for insect olfaction, which is initiated by the binding of an odorant like this compound to an olfactory receptor.
Caption: Generalized insect olfactory signaling pathway.
EAG Experimental Workflow
This diagram outlines the logical workflow of an electroantennography experiment.
Caption: Logical workflow for an EAG experiment.
References
Technical Support Center: Enhancing the Enantiomeric Purity of cis-Verbenol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on improving the enantiomeric purity of cis-verbenol (B83679). Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with experimental protocols, quantitative data summaries, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric purity of this compound?
A1: The main strategies for enhancing the enantiomeric purity of this compound, a crucial component of aggregation pheromones for some bark beetle species, can be broadly categorized into three main approaches:
-
Chemical Resolution via Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
-
Enantioselective Synthesis: This approach involves the de novo synthesis of a single, desired enantiomer of this compound. A common method is the use of genetically engineered microorganisms, such as Escherichia coli, to produce enantiopure (+)-cis-verbenol from a simple carbon source.[1]
Troubleshooting Guide: Chemical Resolution via Diastereomeric Salt Crystallization
This method is often favored for its cost-effectiveness on a larger scale but can be challenging to optimize.[2]
Core Process Workflow
Caption: Workflow for chemical resolution of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| No Crystal Formation | 1. The diastereomeric salts are too soluble in the chosen solvent.[3] 2. The solution is not sufficiently supersaturated.[3] 3. Impurities are inhibiting nucleation. | 1. Solvent Screening: Test a range of solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble. 2. Increase Concentration: Carefully evaporate some of the solvent. 3. Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble to induce precipitation.[3] 4. Lower Temperature: Gradually decrease the crystallization temperature. 5. Seeding: Introduce a few seed crystals of the desired diastereomeric salt. |
| Low Purity (Low Diastereomeric Excess) | 1. Inefficient separation due to similar solubilities of the diastereomers. 2. Co-crystallization of both diastereomers. 3. Inadequate removal of the mother liquor. | 1. Optimize Solvent and Temperature: Systematically screen different solvents and crystallization temperatures.[3] 2. Slow Cooling: Employ a slower cooling rate to favor the growth of purer crystals. 3. Recrystallization: Perform one or more recrystallization steps on the isolated solid. 4. Wash Crystals: Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low Yield of Desired Diastereomer | 1. The desired salt is still too soluble in the chosen solvent.[3] 2. The crystallization process was stopped prematurely.[3] | 1. Further Optimize Solvent/Temperature: Screen for conditions that further decrease the solubility of the target salt.[3] 2. Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium. 3. Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled. |
| Oiling Out Instead of Crystallization | 1. The level of supersaturation is too high.[3] 2. The cooling rate is too fast. | 1. Reduce Supersaturation: Use a more dilute solution or add an anti-solvent more slowly at a higher temperature.[3] 2. Slower Cooling: Decrease the rate of cooling significantly. 3. Agitation: Ensure proper and consistent stirring. |
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high enantioselectivity of enzymes. However, reaction conditions must be carefully controlled for optimal results.
Core Process Workflow
References
Technical Support Center: Resolving Racemic Mixtures of Verbenol
Welcome to the Technical Support Center for the resolution of racemic verbenol (B1206271). This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a racemic mixture of verbenol?
A1: The three main techniques for resolving racemic verbenol are:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
-
Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.
-
Chemical Derivatization: This method involves reacting the racemic verbenol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization.
Q2: Which method is most suitable for my application?
A2: The choice of method depends on several factors including the desired scale of separation, required enantiomeric purity, available equipment, and cost.
-
Enzymatic resolution is often preferred for its high enantioselectivity and mild reaction conditions, making it a "green" alternative.
-
Chiral chromatography is a powerful analytical tool for determining enantiomeric excess (ee%) and can also be used for preparative separations.
-
Chemical derivatization is a classical and often effective method, particularly when a suitable chiral derivatizing agent is readily available.
Q3: How can I determine the enantiomeric excess (ee%) of my resolved verbenol?
A3: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most common and accurate methods for determining the ee% of verbenol enantiomers. By using a chiral column, the two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the ee%.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive enzyme. | 1. Use a fresh batch of enzyme. Ensure proper storage conditions. |
| 2. Inappropriate solvent. | 2. Screen different organic solvents (e.g., hexane, toluene, MTBE). The enzyme's activity can be highly solvent-dependent. | |
| 3. Suboptimal temperature. | 3. Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation. A typical range to test is 30-50°C. | |
| 4. Incorrect acyl donor. | 4. Screen various acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). | |
| Low enantioselectivity (ee%) | 1. Suboptimal enzyme choice. | 1. Screen different lipases (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL)). |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature. Higher temperatures can sometimes reduce enantioselectivity. | |
| 3. Reaction has proceeded past 50% conversion. | 3. Monitor the reaction closely and stop it at or near 50% conversion for optimal ee% of both the remaining alcohol and the formed ester. | |
| Difficulty separating the product ester from the unreacted alcohol | 1. Similar polarities. | 1. Use column chromatography with a carefully selected solvent system to achieve separation. |
Chiral Chromatography (GC/HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | 1. Inappropriate chiral stationary phase (CSP). | 1. Select a CSP known to be effective for alcohols or terpenes. For verbenol, cyclodextrin-based columns like LIPODEX® E for GC have shown success. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) triacetate) are a good starting point.[1] |
| 2. Suboptimal mobile phase (HPLC) or temperature program (GC). | 2. For HPLC, systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio). For GC, optimize the temperature ramp rate and final temperature. | |
| 3. Flow rate is too high. | 3. Reduce the flow rate to allow for better interaction with the stationary phase. | |
| Peak splitting or tailing | 1. Column contamination. | 1. Flush the column with an appropriate solvent. If the problem persists, consider trimming the first few centimeters of the GC column. |
| 2. Incompatible solvent for sample injection. | 2. Dissolve the sample in the mobile phase (HPLC) or a solvent compatible with the stationary phase (GC). | |
| 3. Column overload. | 3. Inject a more dilute sample. | |
| Irreproducible retention times | 1. Inadequate column equilibration. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run. |
| 2. Temperature fluctuations. | 2. Use a column oven to maintain a stable temperature. |
Chemical Derivatization and Diastereomer Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete derivatization reaction | 1. Insufficient reagent. | 1. Use a slight excess of the chiral derivatizing agent. |
| 2. Suboptimal reaction conditions (time, temperature). | 2. Increase the reaction time or temperature, but monitor for potential side reactions or racemization. | |
| Difficulty separating diastereomers | 1. Diastereomers have very similar physical properties. | 1. Optimize the chromatographic conditions (column, mobile phase) for separation. Sometimes, switching from normal-phase to reverse-phase chromatography (or vice-versa) can improve separation. |
| 2. Co-crystallization. | 2. If using crystallization, try different solvents or solvent mixtures to promote selective crystallization of one diastereomer. | |
| Racemization during derivatization or cleavage | 1. Harsh reaction conditions. | 1. Use milder reaction conditions (e.g., lower temperature, less reactive reagents) for both the derivatization and the subsequent cleavage of the chiral auxiliary. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the resolution of verbenol and similar chiral alcohols. Please note that specific results can vary significantly based on the exact experimental conditions.
| Method | Substrate | Key Parameters | Conversion (%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral GC | Verbenol Stereoisomers | Column: LIPODEX® E; Temp Program: 45-135°C | N/A | ee 56% (from 1S-verbenone reduction), ee 70% (from 1R-verbenone reduction) | N/A | [2] |
| Enzymatic Kinetic Resolution | Tertiary Benzyl Bicyclic Alcohols | Enzyme: Candida antarctica lipase A; Acyl Donor: Vinyl butyrate | 44-45 | 96-99 | ~45 | This data is for a similar class of compounds and may be indicative of potential results for verbenol. |
| Chemical Derivatization & HPLC | Racemic Alcohols | Derivatizing Agent: (S)-(+)-MαNP acid; Separation: HPLC on silica (B1680970) gel | N/A | >99 | High | This is a general method; specific yields for verbenol would require experimental determination. |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Verbenol (Adapted Protocol)
This protocol is adapted from established methods for the kinetic resolution of chiral alcohols using lipases. Optimization may be required for racemic verbenol.
Materials:
-
Racemic verbenol
-
Immobilized Lipase (Candida antarctica lipase B or Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Molecular sieves (activated)
-
Standard laboratory glassware
Procedure:
-
To a dried flask, add racemic verbenol (1 equivalent) and the chosen anhydrous organic solvent.
-
Add activated molecular sieves to maintain anhydrous conditions.
-
Add the acyl donor (1.5-2 equivalents).
-
Equilibrate the mixture to the desired temperature (e.g., 40°C) with stirring.
-
Add the immobilized lipase (typically 20-50 mg per mmol of verbenol).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Stop the reaction at approximately 50% conversion by filtering off the lipase and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted verbenol enantiomer from the acylated verbenol enantiomer using column chromatography.
Chiral Gas Chromatography (GC) Analysis of Verbenol Enantiomers
Instrumentation and Conditions:
-
GC System: Agilent GC or similar, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: LIPODEX® E (or equivalent cyclodextrin-based chiral column).
-
Injector Temperature: 200°C
-
Detector Temperature: 200°C
-
Oven Temperature Program: 45°C for 2 min, then ramp at 3°C/min to 135°C.
-
Carrier Gas: Hydrogen at 100 kPa.
-
Sample Preparation: Dilute the verbenol sample in a suitable solvent (e.g., hexane).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the specified temperature program.
-
Identify the peaks corresponding to the verbenol enantiomers based on their retention times (comparison with standards if available).
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Chemical Derivatization using Mosher's Acid and Diastereomer Separation
Materials:
-
Racemic verbenol
-
Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its (S)-enantiomer
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Standard laboratory glassware
-
HPLC system with a normal phase column (e.g., silica gel)
Procedure:
-
Derivatization:
-
Dissolve racemic verbenol (1 equivalent) in anhydrous DCM in a dry flask.
-
Add anhydrous pyridine (1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add Mosher's acid chloride (1.1 equivalents) dissolved in anhydrous DCM.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude diastereomeric esters by flash chromatography.
-
-
Separation:
-
Dissolve the purified diastereomeric esters in the HPLC mobile phase.
-
Inject the sample onto a silica gel HPLC column.
-
Use a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) as the mobile phase. Optimize the solvent ratio to achieve baseline separation of the two diastereomer peaks.
-
Collect the separated fractions.
-
-
Cleavage of the Chiral Auxiliary (if desired):
-
The separated Mosher's esters can be cleaved (e.g., via hydrolysis with a suitable base) to yield the enantiomerically pure verbenol.
-
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of Verbenol.
Caption: General Workflow for Chiral Chromatography.
Caption: Logical Steps in Chemical Derivatization Method.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cis- and Trans-Verbenol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for targeted therapeutic development. This guide provides an objective comparison of the biological activities of cis-verbenol (B83679) and trans-verbenol (B156527), supported by available experimental data.
Verbenol (B1206271), a bicyclic monoterpene alcohol derived from α-pinene, exists as two primary geometric isomers: this compound and trans-verbenol. Both isomers have demonstrated a range of biological activities, most notably as insect pheromones. However, emerging research has highlighted their potential in other areas, including antimicrobial, antioxidant, and anti-inflammatory applications. The spatial arrangement of the hydroxyl group relative to the dimethyl bridge in their chemical structures dictates their interaction with biological targets, leading to distinct physiological effects.
Comparative Biological Activity Data
While comprehensive, direct comparative studies across a wide range of biological assays are limited, the available data indicates stereoisomer-specific activity. The following table summarizes key quantitative findings from various studies.
| Biological Activity | Isomer | Assay | Test Organism/Cell Line | Result (IC₅₀, MIC, etc.) |
| Pheromonal Activity | This compound | Aggregation | Ips typographus, Dendroctonus ponderosae | Aggregation Pheromone[1] |
| trans-Verbenol | Attraction | Dendroctonus ponderosae (Mountain Pine Beetle) | Attractant Pheromone[1] | |
| Antibacterial Activity | (+)-cis-Verbenol | Not Specified | Various bacterial strains | Differences observed between enantiomers |
| (-)-cis-Verbenol | Not Specified | Various bacterial strains | Differences observed between enantiomers | |
| trans-Verbenol | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | IC₅₀ values of 19.1, 20.9, and 22.9 µg/mL for essential oils containing trans-verbenol[2] | |
| Anti-inflammatory Activity | (S)-cis-Verbenol | LPS-induced Cytokine Release | Ischemic brain and immunostimulated glial cells | Reduced expression of pro-inflammatory cytokines[3][4] |
| Antioxidant Activity | (S)-cis-Verbenol | Oxygen Radical Absorbance Capacity (ORAC) | Potently eliminated peroxyl radicals[3][4] | |
| (S)-cis-Verbenol | DPPH and DHR123 assays | No direct ROS scavenging effect observed[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to assessing the biological activities of cis- and trans-verbenol.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Verbenol Solutions: Serial dilutions of cis- and trans-verbenol are prepared in the broth. Due to the low aqueous solubility of verbenol, a surfactant like Tween 80 (at a final concentration of 0.5% v/v) may be used to ensure proper dispersion.[1]
-
Incubation: The bacterial inoculum is added to each dilution of the verbenol isomers in a 96-well microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the verbenol isomer that completely inhibits visible bacterial growth. This can be determined visually or by using a growth indicator like resazurin.[1]
Antioxidant Activity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.
-
Reagent Preparation: A fluorescein (B123965) solution (the fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) are prepared in a phosphate (B84403) buffer (pH 7.4).
-
Assay Procedure: The verbenol isomer (or Trolox standard) is mixed with the fluorescein solution in a 96-well black microplate. The plate is incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding AAPH to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader (excitation/emission ~485/520 nm).
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are expressed as Trolox equivalents.
Anti-inflammatory Activity Assay: LPS-Induced Cytokine Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) and seeded in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of cis- or trans-verbenol for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine accumulation in the cell culture supernatant.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
Signaling Pathways and Experimental Workflows
The biological effects of cis- and trans-verbenol are mediated through various cellular signaling pathways. While the precise mechanisms are still under investigation, the anti-inflammatory activity of (S)-cis-verbenol, for instance, is known to involve the downregulation of pro-inflammatory cytokines. This suggests potential interaction with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Below are graphical representations of a hypothetical signaling pathway and a typical experimental workflow for comparing the isomers.
Caption: Hypothetical inflammatory signaling pathway.
Caption: Experimental workflow for comparison.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Absolute Configuration of cis-Verbenol Isomers
The precise determination of the absolute configuration of stereoisomers is a critical step in chemical synthesis, drug development, and the study of natural products. For molecules like cis-verbenol (B83679), where different enantiomers can elicit distinct biological responses, validation of stereochemistry is paramount. This compound is a bicyclic monoterpene alcohol and a significant component of aggregation pheromones in several bark beetle species, making its stereochemical purity essential for effective pest management research.[1][2]
This guide provides a comparative overview of the primary analytical techniques used to validate the absolute configuration of (+)- and (-)-cis-verbenol. We present supporting data, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
The validation of this compound's absolute configuration relies on several well-established analytical techniques. The choice of method often depends on the required level of certainty, sample availability, and instrumentation access. The primary methods include Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Polarimetry, and single-crystal X-ray Crystallography.
| Method | Principle | Information Provided | Sample Requirement | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[3][4] | Enantiomeric excess (ee%), relative retention times. | Volatile sample, small quantity (µL). | High sensitivity, excellent for determining enantiomeric purity. | Requires authentic standards to assign absolute configuration; destructive. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) or differential interaction with a chiral solvating agent (CSA), causing distinct chemical shifts.[5] | Absolute configuration (by correlation), enantiomeric ratio. | ~1-5 mg, soluble in deuterated solvent. | Non-destructive (with CSA), provides detailed structural information. | Requires chiral auxiliary; derivatization can be complex. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Specific rotation ([α]_D). | ~1-10 mg, soluble sample. | Fast, simple, non-destructive. | Provides configuration only by comparison to known literature values; sensitive to impurities. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous absolute configuration, solid-state conformation. | High-quality single crystal. | The definitive "gold standard" for absolute configuration determination. | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials. |
Quantitative Data Summary
Specific rotation is a fundamental physical property used to characterize enantiomers. The values for this compound isomers are well-documented and serve as a primary reference for polarimetric analysis.
| Isomer | Systematic Name (IUPAC) | Specific Rotation ([α]_D) | Conditions | Reference |
| (+)-cis-Verbenol | (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | +11.5° | c 1.0, MeOH, 24°C | |
| (-)-cis-Verbenol | (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | -12.9° | c 0.92, EtOH, 29°C |
Experimental Protocols
Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee%) Determination
This protocol outlines the separation of this compound enantiomers to determine the enantiomeric excess of a sample.
Principle: Enantiomers are separated on a GC column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The different interactions between each enantiomer and the chiral phase result in different retention times, allowing for their quantification.
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin-based phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split mode (e.g., 100:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: Increase to 150°C at 2°C/min.
-
Hold at 150°C for 5 min.
-
-
Detector: FID at 280°C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or diethyl ether) to a concentration of ~1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Identify the peaks corresponding to the this compound enantiomers by comparing their retention times with those of authentic (+)- and (-)-cis-verbenol standards. The enantiomeric excess (ee%) is calculated from the integrated peak areas (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Ester Analysis)
This protocol describes the determination of absolute configuration by converting the this compound enantiomers into diastereomeric esters.
Principle: The chiral alcohol (this compound) is reacted with both enantiomers of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original alcohol.
Methodology:
-
Esterification (R)-MTPA Ester:
-
In an NMR tube, dissolve ~2 mg of the this compound sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small excess of (R)-MTPA chloride and a catalytic amount of a base like pyridine.
-
Seal the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
Esterification (S)-MTPA Ester:
-
Repeat the procedure in a separate NMR tube using (S)-MTPA chloride.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
-
Data Analysis:
-
Identify key protons near the stereocenter of the this compound moiety.
-
Calculate the chemical shift differences (Δδ) for these protons using the formula: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum.
-
Based on the established Mosher model, the signs of the Δδ values for protons on either side of the ester linkage are used to assign the absolute configuration of the original alcohol.
-
Single-Crystal X-ray Crystallography
This protocol is the definitive method for determining absolute configuration, provided a suitable crystal can be obtained.
Principle: X-ray crystallography provides a precise three-dimensional map of the electron density in a crystal. For a chiral molecule crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the molecule unambiguously.
Methodology:
-
Crystallization:
-
Since this compound is an alcohol and may not crystallize readily, preparation of a solid derivative is often necessary. A common strategy is to form an ester with a heavy atom-containing carboxylic acid (e.g., p-bromobenzoic acid) to facilitate both crystallization and the anomalous dispersion measurement.
-
Grow single crystals of the derivative using techniques like slow evaporation, vapor diffusion, or cooling from a saturated solution.
-
-
Data Collection:
-
Select a high-quality single crystal and mount it on a diffractometer.
-
Collect diffraction data, ensuring sufficient redundancy and resolution. The use of copper radiation (Cu Kα) is often preferred to enhance the anomalous scattering signal from lighter atoms if a heavy atom is not present.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson analysis.
-
Refine the structural model against the diffraction data.
-
-
Absolute Structure Determination:
-
Determine the absolute structure parameter (e.g., the Flack parameter), which should refine to a value near zero for the correct enantiomer. A value near 1 indicates the inverted structure. An unambiguous assignment confirms the absolute configuration.
-
Visualized Workflows
The following diagrams illustrate the logical flow for validating the absolute configuration of this compound.
Caption: Workflow for the validation of this compound's absolute configuration.
Caption: Comparison of primary methods for stereochemical validation.
References
Cross-Reactivity of Insect Olfactory Receptors to Verbenol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors (ORs) to various isomers of verbenol (B1206271), a monoterpenoid semiochemical crucial in the chemical communication of many insect species, particularly bark beetles. Understanding the specificity and sensitivity of these receptors to different stereoisomers of verbenol is paramount for developing effective and targeted pest management strategies, such as mating disruption and mass trapping, as well as for advancing our knowledge of insect neuroethology. This document summarizes key experimental findings, presents available quantitative data in a comparative format, details the methodologies employed in these studies, and provides visualizations of key concepts and workflows.
Data Presentation: Olfactory Receptor Responses to Verbenol Isomers
The following table summarizes quantitative data from electrophysiological studies, demonstrating the differential sensitivity of insect olfactory systems to various verbenol isomers. It is important to note that the data has been compiled from different studies employing varied methodologies (e.g., Electroantennography), which may influence absolute response values. However, the data collectively illustrates the principle of isomer discrimination at the peripheral olfactory level.
| Insect Species | Olfactory System/Receptor | Verbenol Isomer | Response Measurement | Method |
| Dendroctonus ponderosae (Mountain Pine Beetle) | Whole Antenna | (-)-trans-Verbenol | Higher EAG Amplitude | Electroantennography (EAG) |
| (+)-trans-Verbenol | Lower EAG Amplitude | |||
| (-)-cis-Verbenol | Higher EAG Amplitude | |||
| (+)-cis-Verbenol | Lower EAG Amplitude | |||
| Phyllotreta striolata (Striped Flea Beetle) | PstrOR17 | (S)-cis-Verbenol | Strong Response (attraction) | Heterologous Expression (Drosophila "empty neuron") |
| Ips typographus (Eurasian Spruce Bark Beetle) | Olfactory Sensory Neurons | cis-Verbenol (B83679) | Key Pheromone Component | Single Sensillum Recording (SSR) |
Note: For Dendroctonus ponderosae, electroantennogram (EAG) recordings from both male and female antennae showed that the negative antipode for all tested terpenoids, including trans-verbenol (B156527) and this compound, elicited higher responses compared to the positive antipode[1]. In the case of Phyllotreta striolata, the olfactory receptor PstrOR17 has been identified to mediate attraction to (S)-cis-verbenol and (-)-verbenone[2][3]. For Ips typographus, this compound is a well-established key component of its aggregation pheromone, and specific olfactory sensory neurons are tuned to this compound[4][5][6]. While direct quantitative comparisons of the responses to different verbenol isomers on a single receptor are limited in the currently available literature, the existing data strongly indicate a high degree of stereoselectivity in the olfactory systems of these insects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experimental techniques used to assess the cross-reactivity of insect olfactory receptors to verbenol isomers.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. It provides a general overview of the olfactory sensitivity of an insect to a range of compounds.
Methodology:
-
Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.
-
Electrode Placement: A reference electrode (e.g., a glass capillary filled with saline solution) is inserted into the insect's head or eye. The recording electrode, also a saline-filled glass capillary, is placed in contact with the distal end of the antenna.
-
Odorant Delivery: A continuous stream of humidified and purified air is delivered to the antenna. A pulse of air carrying a known concentration of the verbenol isomer is injected into the continuous airstream.
-
Signal Recording and Amplification: The potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.
-
Data Analysis: The EAG amplitudes for different verbenol isomers are compared to assess the relative sensitivity of the antenna to each compound. Dose-response curves can be generated by testing a range of concentrations.
Single Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna. This method provides detailed information about the specificity of individual neurons.
Methodology:
-
Insect Preparation: The insect is restrained as in the EAG preparation, and one antenna is immobilized to prevent movement.
-
Electrode Placement: A reference electrode is inserted into the insect's eye or another appropriate location. The recording electrode, a sharpened tungsten microelectrode, is carefully inserted through the cuticle at the base of a single olfactory sensillum.
-
Odorant Delivery: A controlled puff of a specific verbenol isomer is delivered to the sensillum from a close distance.
-
Recording: The electrical activity of the OSN(s) within the sensillum is recorded. The number of action potentials (spikes) in a defined period before and after the stimulus is counted.
-
Data Analysis: The change in spike frequency upon stimulation with different verbenol isomers is calculated and compared to determine the response profile of the neuron.
Heterologous Expression in Xenopus Oocytes
To study the function of a specific olfactory receptor in isolation, its gene can be expressed in a heterologous system, such as Xenopus laevis oocytes. This allows for the characterization of the receptor's response profile to various odorants without interference from other endogenous receptors.
Methodology:
-
cRNA Synthesis: The DNA sequence of the olfactory receptor of interest and its co-receptor (Orco) are subcloned into an expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro from the linearized plasmid DNA.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. A nanoliter-scale volume of the cRNA mixture (OR and Orco) is injected into each oocyte.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the functional receptor-ion channel complex on the oocyte membrane.
-
Two-Electrode Voltage-Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -80 mV).
-
Odorant Application: A solution containing the verbenol isomer is perfused over the oocyte. The binding of the odorant to the expressed ORs results in an ion current, which is measured by the TEVC setup. The amplitude of the current is proportional to the activation of the receptor.
-
Data Analysis: The current responses to different verbenol isomers are compared. Dose-response curves can be generated to determine parameters like the EC₅₀ (half-maximal effective concentration).
Mandatory Visualization
The following diagrams illustrate the key biological and experimental processes described in this guide.
Caption: Generalized insect olfactory signaling pathway for verbenol isomers.
Caption: Workflow for comparing insect receptor responses to verbenol isomers.
References
- 1. Frontiers | Field effects of oxygenated monoterpenes and estragole combined with pheromone on attraction of Ips typographus and its natural enemies [frontiersin.org]
- 2. Field response of spruce bark beetle,Ips typographus, to aggregation pheromone candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative analysis of cis-Verbenol production in different bark beetle species
A deep dive into the biosynthesis and quantification of a key aggregation pheromone, cis-verbenol (B83679), across different bark beetle species, providing valuable insights for researchers in chemical ecology and drug development.
This compound is a crucial aggregation pheromone utilized by numerous bark beetle species to coordinate mass attacks on host trees. Understanding the nuances of its production across different species is vital for developing effective pest management strategies and for broader applications in chemical synthesis and drug development. This guide provides a comparative analysis of this compound production in various bark beetle species, supported by quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway.
Quantitative Comparison of this compound Production
The production of this compound varies significantly among different bark beetle species, influenced by factors such as the beetle's sex, its physiological state, and the specific host tree it infests. The following table summarizes the available quantitative data on this compound production in several key species.
| Bark Beetle Species | Genus | Typical this compound Production (per beetle) | Notes |
| Ips paraconfusus | Ips | <0.5 ng/male to higher, host-dependent amounts[1] | Production is significantly influenced by the host pine species. Males produce approximately 2.8 times more this compound than females when exposed to (-)-α-pinene vapors[2]. |
| Ips typographus | Ips | ~5 ng/gut in freshly emerged beetles[3] | The amount of this compound varies greatly depending on the beetle's attack phase[2]. Over 80% of this variation can be attributed to the availability of α-pinene from the host tree[2]. |
| Ips avulsus | Ips | Produces this compound | Specific quantitative data on production rates per beetle is not readily available. |
| Ips calligraphus | Ips | Produces this compound | Specific quantitative data on production rates per beetle is not readily available. |
| Ips grandicollis | Ips | Produces this compound | This species uses a combination of this compound and ipsenol (B191551) as its aggregation pheromone. |
| Dendroctonus ponderosae | Dendroctonus | Produces this compound, ratio to trans-verbenol (B156527) is host-dependent. | Wild beetles produce a cis:trans verbenol (B1206271) ratio of approximately 2:98, while those reared axenically on α-pinene odors produce a ratio of 14:86. |
Biosynthesis of this compound
This compound is not synthesized de novo by bark beetles. Instead, it is produced through the oxidation of α-pinene, a monoterpene readily available in the resin of their coniferous host trees. This biotransformation is primarily catalyzed by cytochrome P450 monooxygenases located in the beetle's gut and fat bodies. The stereochemistry of the resulting this compound is dependent on the enantiomer of the α-pinene precursor.
Experimental Protocols
The quantification of this compound and other bark beetle pheromones is typically achieved through a combination of volatile collection and analytical chemistry techniques. The following is a generalized protocol for the extraction and analysis of these semiochemicals.
Volatile Collection: Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is highly effective for sampling volatile and semi-volatile organic compounds from the headspace around an organism.
-
Materials:
-
SPME fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating)
-
Airtight glass vials or chambers to house the beetles
-
Source of host material (e.g., phloem tissue) if studying induced production
-
-
Procedure:
-
Place individual or a small group of beetles into the glass vial. For studies on induced pheromone production, include a small piece of host phloem.
-
Expose the SPME fiber to the headspace of the vial for a predetermined amount of time (e.g., 1-24 hours), allowing the volatile compounds to adsorb onto the fiber coating.
-
Retract the fiber into its needle and immediately proceed to GC-MS analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the chemical components in a sample.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent)
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Quantification:
-
Create a calibration curve using synthetic standards of this compound of known concentrations.
-
Inject the SPME fiber (or a liquid extract) into the GC-MS.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and calculate its concentration in the original sample by comparing it to the calibration curve. The amount can then be normalized per beetle and per unit of time.
-
Logical Workflow for Pheromone Analysis
The following diagram illustrates the general workflow for the collection, analysis, and identification of bark beetle pheromones.
References
- 1. Pheromone production in a bark beetle, Ips paraconfusus, independent of myrcene precursor in host pine species [chemical-ecology.net]
- 2. Pheromone biosynthesis in the bark beetle, Ips paraconfusus, during feeding or exposure to vapours of host plant precursors [chemical-ecology.net]
- 3. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]
Synergistic Pheromone Blends: Enhancing Insect Attraction with cis-Verbenol
A Comparative Guide for Researchers and Pest Management Professionals
The manipulation of insect behavior through semiochemicals is a cornerstone of modern integrated pest management (IPM) and ecological research. Among these chemical signals, pheromones play a crucial role in mediating intraspecific communication, primarily for mating and aggregation. cis-Verbenol (B83679), a bicyclic monoterpene alcohol, is a well-documented aggregation pheromone component for numerous bark beetle species (Coleoptera: Curculionidae, Scolytinae), particularly within the genus Ips. While effective on its own, the true potential of this compound is often realized when combined with other pheromone components, creating a synergistic blend that significantly enhances insect attraction. This guide provides a comparative analysis of the synergistic effects of this compound with other pheromones, supported by experimental data and detailed methodologies, to inform research and development in chemical ecology and pest control.
Comparative Efficacy of this compound Pheromone Blends
Field trapping studies have repeatedly demonstrated that multi-component pheromone lures are significantly more attractive to many bark beetle species than single components. The synergy between this compound, ipsdienol (B1210497), and ipsenol (B191551) is particularly well-documented for the southern pine engraver beetles. The following tables summarize quantitative data from field experiments, showcasing the enhanced trap catches achieved with these synergistic blends.
| Target Species | Pheromone Treatment | Mean Trap Catch (Beetles/Trap/Day) | Location | Reference |
| Ips calligraphus | Unbaited Control | 0.5 ± 0.2 a | Georgia, USA | [1][2][3] |
| This compound | 10.2 ± 2.1 b | Georgia, USA | [1][2] | |
| Ipsdienol | 25.6 ± 4.5 c | Georgia, USA | ||
| This compound + Ipsdienol | 85.3 ± 12.7 d | Georgia, USA | **** | |
| This compound + Ipsenol | 12.1 ± 2.5 b | Georgia, USA | ||
| Ipsdienol + Ipsenol | 30.1 ± 5.0 c | Georgia, USA | ||
| This compound + Ipsdienol + Ipsenol | 65.4 ± 9.8 e | Georgia, USA | ||
| Means in the same column followed by the same letter are not significantly different (P > 0.05). |
| Target Species | Pheromone Treatment | Mean Trap Catch (Beetles/Trap/Day) | Location | Reference |
| Ips grandicollis | Unbaited Control | 0.2 ± 0.1 a | Louisiana, USA | |
| This compound | 5.8 ± 1.2 b | Louisiana, USA | ||
| Ipsenol | 15.4 ± 3.3 c | Louisiana, USA | ||
| This compound + Ipsenol | 42.7 ± 7.9 d | Louisiana, USA | **** | |
| This compound + Ipsdienol | 7.2 ± 1.5 b | Louisiana, USA | ||
| Ipsdienol + Ipsenol | 20.1 ± 4.1 c | Louisiana, USA | ||
| This compound + Ipsdienol + Ipsenol | 35.9 ± 6.5 d | Louisiana, USA | ||
| Means in the same column followed by the same letter are not significantly different (P > 0.05). |
| Target Species | Pheromone Treatment | Mean Trap Catch (Beetles/Trap/Day) | Location | Reference |
| Ips avulsus | Unbaited Control | 0.1 ± 0.0 a | Georgia, USA | |
| This compound | 1.1 ± 0.3 b | Georgia, USA | ||
| Ipsdienol | 8.9 ± 1.9 c | Georgia, USA | ||
| Ipsenol | 12.3 ± 2.6 c | Georgia, USA | ||
| *Ipsdienol + Ipsenol | 35.6 ± 6.8 d | Georgia, USA | **** | |
| This compound + Ipsdienol + Ipsenol | 28.4 ± 5.2 d | Georgia, USA | ||
| Means in the same column followed by the same letter are not significantly different (P > 0.05). |
Experimental Protocols
The data presented above were generated using standardized field trapping methodologies. A detailed protocol for a typical pheromone field trial is provided below.
Objective: To evaluate the synergistic effect of this compound in combination with other pheromones on the attraction of a target bark beetle species.
Materials:
-
Multiple-funnel traps (e.g., Lindgren funnel traps)
-
Pheromone lures:
-
This compound
-
Ipsdienol
-
Ipsenol
-
Binary and tertiary combinations of the above
-
Unbaited control lures
-
-
Collection cups with a killing agent (e.g., a strip of dichlorvos-impregnated plastic or propylene (B89431) glycol)
-
Stakes or ropes for trap deployment
-
GPS device for recording trap locations
-
Data sheets for recording trap catches
-
Statistical software for data analysis
Procedure:
-
Site Selection: Choose a suitable experimental site within the known habitat of the target insect species. The site should have a relatively uniform stand composition and low background levels of the target pheromones.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one of each of the pheromone treatments, including the unbaited control. The number of blocks will depend on the desired statistical power, with a minimum of four to five blocks recommended.
-
Trap Deployment:
-
Within each block, hang the traps from stakes or tree branches at a consistent height (typically 1.5-2.0 meters above the ground).
-
Ensure a minimum distance of 20-30 meters between traps within a block to minimize interference.
-
Maintain a minimum distance of 50-100 meters between blocks.
-
Randomly assign the pheromone treatments to the traps within each block.
-
-
Lure Placement: Place the pheromone lures in the designated area of the trap according to the manufacturer's instructions.
-
Data Collection:
-
Collect the trapped insects from the collection cups at regular intervals (e.g., every 3-4 days or weekly).
-
Identify and count the number of target insects in each trap.
-
Replace the collection cups and killing agent as needed.
-
-
Trap Rotation: To account for any potential positional effects, rotate the traps within each block after each collection period.
-
Data Analysis:
-
Transform the trap catch data (e.g., using a log(x+1) transformation) to meet the assumptions of normality and homogeneity of variance for analysis of variance (ANOVA).
-
Perform an ANOVA to determine if there are significant differences in trap catches among the pheromone treatments.
-
If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.
-
Visualizing Synergistic Effects and Experimental Workflow
To better understand the relationships between these pheromone components and the experimental process, the following diagrams are provided.
Caption: Logical relationship of synergistic and inhibitory effects of pheromone components on bark beetle attraction.
Caption: Standard workflow for a pheromone field trapping experiment.
References
A Comparative Guide to Behavioral Assays for Validating cis-Verbenol Attractiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common behavioral assays used to validate the attractiveness of cis-verbenol (B83679), a significant semiochemical in insect communication. The following sections detail the experimental protocols for key assays, present quantitative data comparing this compound to alternative compounds, and include visualizations of experimental workflows.
Introduction to this compound and its Behavioral Effects
This compound is a naturally occurring monoterpene alcohol that functions as a pheromone for numerous insect species, particularly bark beetles of the genera Ips and Dendroctonus.[1][2] It plays a crucial role in mediating aggregation and host colonization.[3] However, its behavioral effect can vary depending on the insect species, the presence of other semiochemicals, and its enantiomeric composition. In some contexts, it can also act as a repellent or an anti-aggregation pheromone.[4][5] This guide focuses on assays designed to elucidate its attractive properties.
Key Behavioral Assays for Assessing Attractiveness
Three primary behavioral assays are widely employed to quantify the attractiveness of this compound: the Y-tube olfactometer assay, field trapping experiments, and electroantennography (EAG).
Y-Tube Olfactometer Assay
The Y-tube olfactometer is a laboratory-based assay that provides a controlled environment to assess an insect's preference for a specific odorant over a control.
Experimental Protocol:
-
Apparatus: A Y-shaped glass or plastic tube is used. Each of the two upstream arms is connected to an odor source, and the single downstream arm serves as the release point for the insect.
-
Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer, carrying the odorant from the source to the decision point for the insect.
-
Odor Source: A filter paper treated with a specific concentration of this compound dissolved in a solvent (e.g., paraffin (B1166041) oil or hexane) is placed in one arm's odor chamber. The other arm contains a filter paper with the solvent alone, serving as the control.
-
Insect Release: A single insect is introduced at the base of the Y-tube and is given a set amount of time to move upwind and make a choice between the two arms.
-
Data Collection: The choice of the insect (this compound arm, control arm, or no choice) is recorded. This is repeated with a statistically significant number of individuals.
-
Statistical Analysis: The preference for this compound is typically analyzed using a Chi-square test or a G-test to determine if the observed choices differ significantly from a random distribution.
Workflow Diagram:
Caption: Workflow of a typical Y-tube olfactometer experiment.
Field Trapping Experiments
Field trapping studies are essential for validating the attractiveness of this compound under natural conditions, where environmental factors and the presence of other competing stimuli can influence insect behavior.
Experimental Protocol:
-
Trap Design: Various trap designs are used, with funnel traps being common for bark beetles. These traps are designed to capture and retain insects attracted to the bait.
-
Baiting: Traps are baited with lures containing this compound. Alternatives, such as other semiochemicals (e.g., ipsdienol (B1210497), ipsenol) or a blank control, are used for comparison.
-
Experimental Design: A randomized complete block design is often employed to minimize the effects of spatial variation in insect populations. Traps with different baits are placed in a line or grid with a significant distance between them to avoid interference.
-
Trap Deployment: Traps are deployed in an appropriate habitat for the target insect species and are left for a specified period.
-
Data Collection: The number of target insects captured in each trap is counted. Non-target species may also be recorded.
-
Statistical Analysis: The trap capture data is often analyzed using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the effectiveness of different baits.
Workflow Diagram:
Caption: Workflow of a field trapping experiment.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the electrical response of an insect's antenna to an odorant. It provides a direct measure of the olfactory system's sensitivity to a compound but does not in itself confirm behavioral attraction.
Experimental Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live insect.
-
Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier. This can be done using fine wires or glass capillaries filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of this compound is then injected into the airstream.
-
Signal Recording: The change in electrical potential (depolarization) across the antenna in response to the odorant is recorded as an EAG response, measured in millivolts (mV).
-
Data Collection: Responses to a range of concentrations of this compound and control substances are recorded.
-
Statistical Analysis: The amplitudes of the EAG responses are compared between different compounds and concentrations using statistical tests such as ANOVA.
Workflow Diagram:
Caption: Schematic of an electroantennography (EAG) experimental setup.
Quantitative Comparison of this compound Attractiveness
The attractiveness of this compound is often compared with other semiochemicals, particularly other pheromone components of bark beetles. The following tables summarize representative data from published studies.
Table 1: Field Trap Captures of Bark Beetles in Response to this compound and Alternatives
| Target Insect Species | Lure Composition | Mean Trap Catch (± SE) | Study Reference |
| Ips perturbatus | Racemic ipsdienol | 25.5 ± 5.1 | |
| Ips perturbatus | Racemic ipsdienol + this compound | 62.3 ± 12.4 | |
| Ips perturbatus | Racemic ipsdienol + this compound + Ipsenol | 135.8 ± 25.7 | |
| Dendroctonus ponderosae | Pheromone blend (myrcene, exo-brevicomin, cis- & trans-verbenol) | ~150 | |
| Dendroctonus ponderosae | Pheromone blend + Verbenone (high release) | < 50 | |
| Phloeosinus aubei | (-)-myrtenol + (-)-α-pinene + (-)-cis-verbenol | Significantly higher than control | |
| Phloeosinus aubei | (-)-myrtenol + (-)-α-pinene + (-)-cis-verbenol + (-)-verbenone | Reduced attractiveness |
Note: Data are illustrative and extracted from different studies; direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Electroantennogram (EAG) Responses to this compound and Related Compounds
| Insect Species | Compound | Concentration | Mean EAG Response (mV ± SEM) | Study Reference |
| Phyllotreta striolata | (S)-cis-verbenol | 10 µg | ~0.8 | |
| Phyllotreta striolata | (-)-verbenone | 10 µg | ~0.7 | |
| Athetis dissimilis (Male) | cis-3-hexen-1-ol | Not specified | 1.30 ± 0.10 | |
| Athetis dissimilis (Male) | trans-2-hexen-1-ol | Not specified | 1.27 ± 0.18 |
Note: EAG responses indicate the sensitivity of the antenna to a compound and do not directly correlate with behavioral attraction.
Conclusion
The validation of this compound attractiveness requires a multi-faceted approach. Y-tube olfactometer assays provide a controlled environment for initial screening of behavioral responses. Field trapping experiments are crucial for confirming the ecological relevance of these findings. Electroantennography offers valuable insights into the physiological sensitivity of the insect's olfactory system. The data presented in this guide demonstrate that the attractive effect of this compound is often enhanced when used in combination with other semiochemicals and can be significantly reduced by the presence of anti-aggregation pheromones like verbenone. Researchers should carefully consider the specific insect species, ecological context, and potential synergistic or inhibitory interactions when designing and interpreting behavioral assays for this compound.
References
Comparative Analysis of cis-Verbenol's Molecular Targets in the Insect Nervous System
A Guide for Researchers in Insecticide and Repellent Development
Introduction
cis-Verbenol (B83679), a bicyclic monoterpenoid alcohol, is a well-documented semiochemical in the chemical ecology of several insect species, most notably bark beetles, where it can act as an anti-aggregation pheromone. Beyond its role in insect communication, the broader insecticidal and repellent properties of this compound and other monoterpenoids have garnered significant interest for the development of botanical pesticides. Understanding the precise molecular targets of these compounds within the insect nervous system is paramount for optimizing their efficacy and for the rational design of novel pest control agents. This guide provides a comparative overview of the known and putative molecular targets of this compound in the insect nervous system, juxtaposed with data from other well-studied monoterpenoids. Experimental methodologies are detailed to facilitate the replication and extension of these findings.
Key Molecular Targets of Monoterpenoids in the Insect Nervous System
The insect nervous system presents a primary site of action for many botanical insecticides. The lipophilic nature of monoterpenoids allows them to readily penetrate the insect cuticle and access the central and peripheral nervous systems. The principal molecular targets implicated in the neurotoxic effects of monoterpenoids include ligand-gated ion channels and key enzymes involved in neurotransmission.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
This compound: Direct experimental data quantifying the inhibitory activity of this compound on insect AChE is limited in the currently available scientific literature. However, molecular docking studies can provide predictive insights into its potential for interaction.
Alternative Compounds: Several other monoterpenoids have been demonstrated to inhibit AChE to varying degrees. For instance, carvacrol has been shown to be a potent inhibitor of AChE from various insect species.
| Compound | Insect Species | IC50 (µg/mL) | Reference |
| α-pinene | Sitophilus oryzae | 86.51 ± 6.24 | [1] |
| β-pinene | Sitophilus oryzae | 71.45 ± 5.47 | [1] |
| Limonene | Sitophilus oryzae | 53.16 ± 5.47 | [1] |
| (E)-β-caryophyllene | Sitophilus oryzae | 89.10 ± 6.24 | [1] |
Gamma-Aminobutyric Acid (GABA) Receptors
GABA receptors are the primary inhibitory neurotransmitter receptors in the insect central nervous system. They are ligand-gated chloride ion channels. The binding of GABA causes an influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Antagonism of GABA receptors results in hyperexcitation and convulsions.
This compound: There is a scarcity of direct experimental evidence for the binding affinity or modulatory effects of this compound on insect GABA receptors. In silico studies could elucidate potential binding modes and affinities.
Alternative Compounds: The interaction of other monoterpenoids with GABA receptors has been investigated. For example, linalool (B1675412) has been shown to interact with GABA receptors, although the nature of this interaction can be complex. In some cases, monoterpenoids can act as allosteric modulators of GABA receptors.
| Compound | Receptor Type | Effect | Quantitative Data | Reference |
| Linalool | Insect GABA Receptor | Allosteric modulator | - | [2] |
| Germacrene | Callosobruchus sp. GABA Receptor | High binding affinity (in silico) | - | [3] |
| Limonene | Callosobruchus sp. GABA Receptor | High binding affinity (in silico) | - | [3] |
Octopamine (B1677172) Receptors
Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates. Octopamine receptors are G-protein coupled receptors (GPCRs) that are involved in regulating a wide range of physiological processes, including behavior, memory, and metabolism. Agonistic or antagonistic interactions with these receptors can disrupt normal neurological function.
Alternative Compounds: Eugenol has been shown to act as an agonist at octopamine receptors in some insect species, leading to hyperactivity.
| Compound | Insect Species | Receptor Type | Effect | EC50 | Reference |
| Octopamine | Periplaneta americana | Pa oa1 | Agonist | 1.62 µM | [4] |
| Tyramine | Periplaneta americana | Pa oa1 | Agonist | Higher than octopamine | [4] |
| Octopamine | Drosophila melanogaster | OAMB | Agonist | 0.19 ± 0.05 µM | [5] |
Signaling Pathways and Experimental Workflows
To elucidate the molecular targets and mechanisms of action of this compound and other monoterpenoids, a combination of in vitro and in silico approaches is employed.
Signaling Pathway of a G-Protein Coupled Receptor (e.g., Octopamine Receptor)
Caption: Generalized signaling pathway for a G-protein coupled receptor like the octopamine receptor.
Experimental Workflow for Target Identification
Caption: A typical experimental workflow for identifying and validating molecular targets of a novel compound.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[6][7][8][9][10][11]
This colorimetric assay is a widely used method to determine AChE activity.
Materials:
-
Insect head homogenate (source of AChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare insect head homogenates by homogenizing insect heads in cold phosphate buffer and centrifuging to remove debris. The supernatant contains the AChE.
-
In a 96-well plate, add in the following order: phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
GABA Receptor Radioligand Binding Assay[12][13][14][15][16]
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA receptor.
Materials:
-
Insect neuronal membrane preparation (source of GABA receptors)
-
Radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA)
-
Unlabeled ligand for determining non-specific binding
-
Test compound (this compound or alternatives)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare insect neuronal membranes by homogenizing insect nervous tissue and isolating the membrane fraction through centrifugation.
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value and subsequently the inhibition constant (Ki) to determine the binding affinity of the test compound.
Octopamine Receptor Functional Assay (cAMP Assay)[4][5][17][18][19][20]
This assay determines whether a test compound acts as an agonist or antagonist at an octopamine receptor by measuring changes in the intracellular concentration of cyclic AMP (cAMP), a second messenger.
Materials:
-
Cell line expressing the insect octopamine receptor of interest (e.g., HEK-293 or CHO cells)
-
Test compound (this compound or alternatives)
-
Octopamine (as a reference agonist)
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell culture reagents
Procedure:
-
Culture the cells expressing the octopamine receptor in appropriate multi-well plates.
-
To test for agonist activity, treat the cells with varying concentrations of the test compound.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known concentration of octopamine.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.
-
For agonists, generate a dose-response curve and calculate the EC50 value.
-
For antagonists, determine the extent of inhibition of the octopamine-induced cAMP production.
Conclusion and Future Directions
While this compound is a well-established semiochemical, its precise molecular targets and mechanisms of action as a broad-spectrum insecticide or repellent are not yet fully elucidated. The available evidence for other monoterpenoids strongly suggests that acetylcholinesterase, GABA receptors, and octopamine receptors are primary targets within the insect nervous system.
Future research should focus on obtaining direct, quantitative data on the interaction of this compound with these molecular targets from a range of insect pests. This will require the application of the experimental protocols outlined in this guide. Furthermore, electrophysiological studies, such as two-electrode voltage-clamp or patch-clamp recordings from insect neurons, will be crucial to characterize the functional consequences of these molecular interactions. A deeper understanding of the structure-activity relationships of this compound and related compounds will pave the way for the development of more potent and selective bio-insecticides, contributing to more sustainable pest management strategies. In silico molecular docking studies can also play a significant role in predicting binding affinities and guiding the synthesis of more effective analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA and Octopamine Receptors as Potential Targets for Fumigant Actions of Bursera graveolens Essential Oil Against Callosobruchus maculatus and Callosobruchus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, expression and functional analysis of an octopamine receptor from Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-Verbenol: A Guide for Laboratory Professionals
The safe and compliant disposal of cis-Verbenol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements. This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, strict adherence to disposal protocols is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
Step-by-Step Disposal Procedure
The recommended method for this compound disposal is to treat it as a hazardous chemical waste and arrange for its collection by an approved waste disposal company[3].
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The container material must be compatible with flammable organic solvents.
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound").
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.
-
The storage area should be a designated satellite accumulation area (SAA) equipped with secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must consult state and local regulations for complete and accurate classification.
-
Disposal of Contaminated Materials
-
Empty Containers: Do not reuse empty this compound containers. They should be managed as hazardous waste and disposed of in the same manner as the chemical itself.
-
Spill Cleanup Materials: Any materials used to clean up this compound spills (e.g., absorbents, gloves, paper towels) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C10H16O | N/A |
| CAS Number | 18881-04-4 | |
| GHS Classification | Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety data and hazardous waste management principles.
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling cis-Verbenol
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling cis-Verbenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Glasses / Goggles | Wear chemical splash-resistant safety glasses or goggles with side protection.[2] A face shield may be worn for additional protection in situations with a high risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear organic-resistant, latex, or vinyl gloves.[1][2] Glove material should be selected based on a thorough evaluation of the specific laboratory conditions and duration of use.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[2] For larger quantities or potential for significant exposure, chemical-resistant aprons or coveralls are recommended.[4] |
| Respiratory Protection | Ventilated Area / Respirator | All handling should occur in a well-ventilated area or a chemical fume hood.[1][2][5] If ventilation is insufficient or irritation occurs, a NIOSH-approved N95 dust mask or an appropriate respirator should be used.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling:
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5]
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Prevent the formation of dust and aerosols.[5]
-
Keep the chemical away from heat, sparks, and open flames, as it is a flammable liquid.[2][5]
-
Wash hands thoroughly after handling the material.[2]
2. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from strong oxidizing agents and sources of ignition.[1][5]
3. Accidental Release or Spill:
-
Ensure adequate ventilation.[2]
-
For liquid spills, absorb with an inert material such as vermiculite (B1170534) or a spill kit, and collect for disposal.[1]
-
For solid spills, sweep up and place into a suitable container for disposal, avoiding dust formation.[5]
-
Wash the spill area with soap and water.[1]
Disposal Plan
All this compound waste must be treated as hazardous waste and disposed of according to federal, state, and local regulations.
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated and clearly labeled hazardous waste container.[2][6]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (Flammable, Skin Irritant, Eye Irritant).[6]
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this compound down the drain.[6]
Quantitative Data for this compound
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [3][7] |
| Appearance | White to pale yellow crystals or solid[1][7][8] |
| Melting Point | 62-65 °C[1][2] |
| Boiling Point | 89-91 °C @ 10 mmHg[1] |
| Flash Point | 67 °C (152.6 °F)[1] |
| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, and petroleum ether.[1] |
| Exposure Limits (ACGIH TLV, OSHA PEL) | No data available[1][2] |
Experimental Protocols and Methodologies
Detailed experimental protocols involving this compound should be designed based on its specific hazards. All procedures must incorporate the mandatory PPE and handling guidelines outlined above. When developing a new protocol, a risk assessment should be conducted to identify potential hazards and implement appropriate control measures.
Mandatory Visualization: Safe Handling Workflow
The diagram below illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. semiochemical.com [semiochemical.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. (+)-cis-Verbenol | C10H16O | CID 164888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
